VL285
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDFFPYRFJKXQP-VJTSUQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VL285: An In-Depth Technical Guide for Researchers
For Immediate Release
Cambridge, MA – December 9, 2025 – VL285 is a potent, high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details the core principles of how this compound is utilized in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest, and includes quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this approach. They are composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[1] By incorporating this compound, a PROTAC can effectively "hijack" the VHL E3 ligase, bringing it into close proximity with a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] It is important to note that this compound itself is not a protein degrader but rather a critical component for building VHL-recruiting PROTACs.[1] It can also be used as a competitive inhibitor to validate the VHL-dependent mechanism of action of a PROTAC.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a this compound-based PROTAC is a cyclical process that results in the catalytic degradation of a target protein. The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule, containing the this compound moiety, simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).[2][3] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.[2]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[2]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.[2]
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[2]
Quantitative Data
The efficacy of this compound as a VHL ligand and its utility in PROTACs have been characterized by various quantitative measures.
| Parameter | Value | Description | Reference |
| IC50 (VHL Binding) | 0.34 µM (340 nM) | The half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase. This value indicates its potency as a VHL ligand. | [3][4] |
| HaloPROTAC3-mediated degradation of GFP-HaloTag7 | ~50% reduction with excess this compound | Co-treatment with excess this compound significantly reduced the degradation of the target protein by a VHL-recruiting PROTAC, confirming the VHL-dependent mechanism. | [5] |
| p38α Degradation by a this compound-based PROTAC in MCF7 cells | ~85% at 1 µM | A representative example of the degradation efficiency of a PROTAC utilizing a this compound scaffold. | [6] |
| p38α Degradation by a this compound-based PROTAC in T47D cells | ~80% at 1 µM | Demonstrates the potent degradative activity of this compound-based PROTACs in a different cell line. | [6] |
Experimental Protocols
The characterization of this compound and this compound-based PROTACs involves a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity of this compound to the VHL protein complex.
-
Principle: A competitive assay where the test compound (this compound) competes with a fluorescently labeled VHL ligand (VHL-Red Ligand) for binding to a 6His-tagged human VHL protein complex. An anti-6His antibody labeled with Europium cryptate is used to detect the tagged VHL complex. When the fluorescent ligand is bound to the VHL complex, FRET occurs between the Europium donor and the red acceptor. Unlabeled ligands will displace the fluorescent ligand, leading to a decrease in the FRET signal.[7]
-
Protocol:
-
Dispense test compounds or standards into a low-volume 384-well white plate.
-
Add the 6His-tagged VHL protein complex to each well.
-
Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the VHL-Red Ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.[7]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the kinetics of ternary complex formation.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. To study ternary complex formation, the E3 ligase (VHL) is immobilized on the sensor chip, and a solution containing the PROTAC and the target protein is flowed over the surface. The formation of the ternary complex on the chip results in an increase in the SPR signal.
-
Protocol:
-
Immobilize the purified VHL E3 ligase complex onto a sensor chip.
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the this compound-based PROTAC.
-
Inject the solutions over the sensor chip surface and monitor the binding response.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.[8]
-
Cellular Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.
-
Protocol:
-
Culture cells to an appropriate confluency and treat with varying concentrations of the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.[6]
-
Visualizations
The following diagrams illustrate the key concepts related to the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Targeted Protein Degradation: An In-depth Technical Guide to the VL285-VHL Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
VL285 is a high-affinity synthetic small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. By incorporating this compound, a PROTAC can effectively recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the this compound-VHL interaction, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of the associated biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound for VHL
The potency of this compound as a VHL ligand is a critical parameter in the design of effective PROTACs. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the binding of a known substrate or ligand to VHL.
| Parameter | Value | Assay |
| IC50 | 0.34 µM[1] | Fluorescence Polarization Assay[1] |
| IC50 | 340 nM[2][3] | VHL Inhibition Assay[2][3] |
Note: While the IC50 provides a measure of potency, precise thermodynamic binding parameters such as the dissociation constant (Kd) for this compound binding to VHL determined by methods like Isothermal Titration Calorimetry (ITC) are not widely available in the public domain. Data for the closely related VHL ligand, VH032, is often used as a reference.[4]
The VHL Signaling Pathway and PROTAC Mechanism of Action
The VHL E3 ubiquitin ligase complex plays a pivotal role in cellular homeostasis by targeting proteins for degradation.[4] One of its most well-characterized endogenous substrates is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, creating a recognition site for VHL, which leads to its ubiquitination and proteasomal degradation.[4]
This compound-based PROTACs exploit this natural process.[2][5] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, in this case, this compound.[5] The PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a ternary complex.[4][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for VHL Binding
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to VHL by measuring its ability to displace a fluorescently labeled ligand.
Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL protein, its rotation slows, leading to a high polarization signal. A competing, non-fluorescent ligand will displace the tracer, causing a decrease in the polarization signal proportional to its binding affinity.
Materials:
-
Purified VHL protein complex (VHL, Elongin B, Elongin C)
-
Fluorescently labeled VHL ligand (e.g., a FAM-labeled peptide derived from HIF-1α)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (this compound)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare a solution of the VHL protein complex and the fluorescent tracer in the assay buffer at concentrations optimized for a stable, high polarization signal. Prepare a serial dilution of the test compound (this compound).
-
Assay Plate Setup:
-
Add a fixed volume of the VHL protein/tracer mix to each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include controls for high polarization (VHL/tracer mix only) and low polarization (tracer only).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a Fluorescence Polarization competition assay.
Cellular Degradation Assay (Western Blot)
This method is used to assess the ability of a this compound-based PROTAC to induce the degradation of a target protein in cultured cells.
Principle: Cells are treated with the PROTAC, and the levels of the target protein are quantified by Western blotting. A decrease in the target protein level indicates successful degradation.
Materials:
-
Cultured cells expressing the target protein
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the this compound-based PROTAC or DMSO for a desired time period (e.g., 24 hours). Include a positive control with a proteasome inhibitor to confirm the degradation is proteasome-dependent.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
-
Advanced Biophysical Characterization Techniques
While specific protocols for this compound are not publicly detailed, the following techniques are standard for in-depth characterization of ligand-protein interactions.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding. The protein is immobilized on the chip, and the ligand is flowed over the surface. The binding and dissociation are monitored in real-time to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Caption: Overview of biophysical techniques for characterizing ligand-protein interactions.
Conclusion
This compound is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase, making it an invaluable tool in the development of PROTACs for targeted protein degradation. Understanding its binding affinity and the methodologies to characterize its interaction with VHL is fundamental for researchers in drug discovery and chemical biology. The data and protocols provided in this guide serve as a comprehensive resource for the application of this compound in advancing the frontier of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay in Summary_ki [bindingdb.org]
Unveiling VL285: A Technical Guide to a Potent VHL Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, small molecule modulators of E3 ubiquitin ligases have emerged as critical tools. Among these, VL285 has garnered significant attention as a potent and versatile ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visualizations of key biological pathways are presented to facilitate its effective use in research and drug discovery.
This compound serves as a foundational component in the design of PROTACs, which are heterobifunctional molecules engineered to selectively eliminate disease-causing proteins.[1] By chemically linking a this compound moiety to a ligand for a target protein, researchers can create powerful molecules that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific proteins of interest.[2]
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with a complex chemical architecture optimized for high-affinity binding to the VHL E3 ligase. Its structure is characterized by a core scaffold that presents key functional groups for interaction with the VHL protein.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂N₄O₄S | [3] |
| Molecular Weight | 532.65 g/mol | [3] |
| CAS Number | 1448188-57-5 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 100 mg/mL (187.74 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C--INVALID-LINK--CN3C(=O)--INVALID-LINK--N4CC5=CC=CC=C5C4=O | [3] |
| InChI Key | KNZQRBRUYSXXRG-VTZPFEBOSA-N | [4] |
A closely related analog, This compound Phenol , is also utilized in research and as a building block for PROTAC synthesis.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂N₄O₅S | [4] |
| Molecular Weight | 548.65 g/mol | [4] |
| CAS Number | 1448188-69-9 | [4] |
A derivative, (S,R,S)-VL285 Phenol-C2-NH2 hydrochloride , is designed to facilitate the synthesis of PROTACs by providing a reactive amine group for linker attachment.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₇N₅O₅S · xHCl | |
| Molecular Weight | 591.72 g/mol (free base) |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of this compound is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC. The mechanism of action for a this compound-based PROTAC can be summarized in the following steps, which form a catalytic cycle:
-
Ternary Complex Formation : The PROTAC, containing the this compound moiety, simultaneously binds to the VHL E3 ligase and the target Protein of Interest (POI), forming a key ternary complex (VHL-PROTAC-POI).[1][5]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1]
-
Recycling : The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.[1]
Experimental Protocols
Synthesis of a this compound-Based PROTAC
The synthesis of a PROTAC using this compound typically involves the conjugation of three components: the this compound VHL ligand, a flexible linker, and a ligand for the protein of interest. A common synthetic strategy is the use of "click chemistry" or amide bond formation.[6][7]
General Protocol for PROTAC Synthesis via Amide Coupling: [7]
-
Preparation of Precursors :
-
Synthesize or procure a derivative of the POI ligand functionalized with a carboxylic acid on a suitable linker attachment point.
-
Synthesize or procure a derivative of this compound with a free amine, such as (S,R,S)-VL285 Phenol-C2-NH2.
-
-
Amide Coupling Reaction :
-
Dissolve the POI ligand-linker-COOH (1 equivalent) and the this compound-amine derivative (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.2 equivalents), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
-
Monitoring and Purification :
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization :
-
Confirm the identity and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Western Blotting for Protein Degradation
A fundamental experiment to validate the efficacy of a this compound-based PROTAC is to measure the reduction in the target protein levels in cells. Western blotting is the most common technique for this purpose.[8]
Detailed Protocol for Immunoblotting: [8]
-
Cell Culture and Treatment :
-
Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clear them by centrifugation.
-
-
Protein Quantification :
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer :
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a cornerstone molecule in the field of targeted protein degradation, offering a robust and high-affinity handle for recruiting the VHL E3 ubiquitin ligase. Its well-characterized properties and versatile chemistry make it an invaluable tool for the design and synthesis of novel PROTACs aimed at a wide array of therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their quest for new medicines and a deeper understanding of cellular protein homeostasis. As the field of targeted protein degradation continues to expand, the importance and utility of foundational molecules like this compound will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
VL285 as a VHL E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VL285 is a potent and high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This central role has positioned this compound as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. By chemically linking this compound to a ligand for a protein of interest, the resulting PROTAC can recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound, including its physicochemical and biological properties, detailed experimental protocols for its application, and a depiction of the relevant biological pathways.
Introduction
Targeted protein degradation has emerged as a transformative strategy in drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable." PROTACs are at the forefront of this approach. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a high-affinity "warhead" for the VHL E3 ligase. Its incorporation into a PROTAC enables the hijacking of the cell's natural protein disposal machinery to selectively eliminate a target protein. This compound's well-characterized binding to VHL makes it a valuable and widely used component in the design and synthesis of VHL-based PROTACs for a diverse range of therapeutic targets.
Physicochemical and Biological Properties of this compound
This compound, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a synthetic small molecule designed for high-affinity binding to the substrate recognition pocket of the VHL E3 ligase.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | [2] |
| Molecular Formula | C₂₉H₃₂N₄O₄S | [1] |
| Molecular Weight | 532.66 g/mol | [1] |
| CAS Number | 1448188-57-5 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Melting Point | Not reported in publicly available literature. | |
| Appearance | White to off-white solid. |
Table 2: Biological Properties of this compound
| Parameter | Value | Description | Reference(s) |
| Target | von Hippel-Lindau (VHL) E3 ubiquitin ligase | This compound binds to the substrate recognition subunit of the VHL E3 ligase complex. | [3] |
| IC₅₀ (VHL Binding) | 0.34 µM (340 nM) | The half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase, indicating its potency as a VHL ligand. | [3][4] |
| Kd (Binding Affinity) | Not explicitly reported in publicly available literature. | The dissociation constant (Kd) is a direct measure of binding affinity. While not found for this compound, related VHL ligands have Kd values in the nanomolar range. |
Mechanism of Action in PROTACs
This compound functions as the VHL-recruiting moiety within a PROTAC molecule. The general mechanism of a this compound-based PROTAC follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule, containing this compound, a linker, and a POI-binding ligand, simultaneously binds to both the VHL E3 ligase and the target protein, forming a stable ternary complex (POI-PROTAC-VHL).
-
Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, the cell's primary protein degradation machinery.
-
Catalytic Cycle: The PROTAC molecule is then released and can engage another target protein and VHL E3 ligase, initiating another round of degradation.
Experimental Protocols
Synthesis of this compound
-
A protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative.
-
An (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid moiety.
-
A 4-(4-methylthiazol-5-yl)benzylamine derivative.
The synthesis would involve standard peptide coupling reactions, protection and deprotection steps, and purification by chromatography. Researchers requiring this compound are advised to procure it from a reputable chemical supplier or to consult specialized synthetic chemistry literature for the synthesis of related VHL ligands.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for VHL Binding Affinity
This protocol is adapted for determining the binding affinity of this compound to the VHL E3 ligase complex.
Objective: To determine the IC₅₀ and subsequently the binding affinity (Kᵢ) of this compound for the VHL complex by competitive displacement of a fluorescently labeled VHL ligand.
Materials:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., a BODIPY- or terbium-labeled VHL ligand)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium or Terbium)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
TR-FRET compatible microplates (e.g., 384-well black plates)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare solutions of the VBC complex, fluorescent VHL ligand, and FRET donor-conjugated antibody in assay buffer at their optimal concentrations (determined through initial titration experiments).
-
-
Assay Setup:
-
Add the VBC complex and the FRET donor-conjugated anti-His antibody to the wells of the microplate and incubate to allow for binding.
-
Add the serially diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the wells.
-
Initiate the binding reaction by adding the fluorescently labeled VHL ligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission of both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand for VHL.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells after treatment with a this compound-based PROTAC.
Objective: To quantify the reduction in the level of a target protein following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control. For mechanistic studies, co-treatment with a proteasome inhibitor (e.g., MG132) can be performed.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).
-
Conclusion
This compound is a cornerstone molecule in the field of targeted protein degradation. Its high affinity and well-defined interaction with the VHL E3 ligase make it an indispensable tool for the development of VHL-recruiting PROTACs. This technical guide provides essential data and protocols to aid researchers in the effective utilization of this compound for the degradation of a wide array of protein targets. The continued application and derivatization of this compound will undoubtedly contribute to the advancement of novel therapeutics and a deeper understanding of cellular protein homeostasis.
References
The Architect of Degradation: A Technical Guide to VL285 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic elimination of disease-causing proteins offers a paradigm shift from traditional inhibition-based therapies. At the heart of this approach lie proteolysis-targeting chimeras (PROTACs), sophisticated bifunctional molecules engineered to hijack the cell's own protein disposal machinery. A critical component in the design of many potent PROTACs is VL285, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of this compound's core function, presenting key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of novel protein degraders.
The this compound-VHL Axis: A Gateway to Targeted Degradation
This compound serves as the essential E3 ligase-recruiting moiety in a PROTAC. Its high-affinity and specific binding to VHL enables the formation of a ternary complex, bringing a protein of interest (POI) into close proximity with the VHL E3 ligase machinery.[1][2] This induced proximity is the critical first step in a catalytic cycle that results in the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3] The catalytic nature of this process allows a single PROTAC molecule to orchestrate the degradation of multiple target protein molecules, leading to profound and sustained protein knockdown.[3]
The selection of the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy and cellular activity. VHL-based PROTACs, such as those incorporating this compound or similar ligands, have demonstrated broad activity across a wide range of cell lines.[4] This can be a significant advantage over PROTACs that recruit other E3 ligases like Cereblon (CRBN), whose efficacy can be more dependent on the expression levels of the ligase in a particular cell type.[4]
Quantitative Assessment of this compound-Based PROTAC Efficacy
The performance of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Two key parameters are used to quantify this:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
Below is a summary of the degradation performance of well-characterized VHL-recruiting PROTACs, which utilize this compound or functionally similar VHL ligands, against the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators implicated in cancer.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference(s) |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 nM | >90% at 100 nM | [2][5] |
| BRD4 | H838 | 23 nM | Complete at 100 nM | [5] | ||
| BRD2/3/4 | HeLa | < 100 nM | Not specified | [6] | ||
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (CRPC) | < 5 nM | Not specified | [1][7] |
| BRD2/3/4 | VCaP (CRPC) | < 1 nM | Not specified |
CRPC: Castration-Resistant Prostate Cancer
Core Experimental Protocols for Characterizing this compound-Based Degraders
Robust and reproducible experimental data is the cornerstone of PROTAC development. The following section details the methodologies for key assays used to characterize the efficacy and mechanism of action of this compound-based degraders.
References
VL285: A Technical Guide to Solubility and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
VL285 is a potent and widely utilized E3 ubiquitin ligase VHL (von Hippel-Lindau) ligand. It serves as a crucial component in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. By itself, this compound acts as a competitive inhibitor for VHL-recruiting PROTACs, making it an indispensable tool for validating the mechanism of action of these novel drugs.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and the development of robust and reliable experimental assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its role in relevant biological pathways and experimental workflows.
Solubility of this compound
The solubility of a compound is a critical factor that influences its handling, formulation, and biological activity. While comprehensive aqueous solubility data for this compound is not extensively documented in publicly available literature, its solubility in common organic solvents has been reported by various chemical suppliers. Poor aqueous solubility is a recognized challenge for many VHL ligands, often necessitating the use of co-solvents or formulation strategies in biological assays.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in organic solvents. It is important to note that these values can be influenced by factors such as the purity of the compound, the specific batch, and the experimental conditions under which solubility was determined.
| Solvent | Solubility Range (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 | ≥ 18.77 | Soluble.[2] |
| Dimethyl Sulfoxide (DMSO) | 26.63 | 50 | Maximum concentration reported. |
| Ethanol | 1 - 10 | 1.88 - 18.77 | Sparingly soluble.[2] |
| Ethanol | 10.65 | 20 | Maximum concentration reported. |
Molecular Weight of this compound: 532.66 g/mol
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
For researchers needing to determine the aqueous solubility of this compound, particularly in biologically relevant buffers (e.g., Phosphate-Buffered Saline - PBS) at various pH values, the shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specified temperature and pH.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution with the aqueous buffer to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The presence of undissolved solid should be maintained throughout the equilibration period.
-
-
Separation of Undissolved Solid:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining fine particles.
-
-
Quantification by HPLC:
-
Analyze the filtered supernatant (the saturated solution) and the standard solutions by HPLC.
-
Develop an appropriate HPLC method to achieve good separation and detection of this compound.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific buffer at the tested temperature and pH.
-
Report the solubility in units such as mg/mL or µM.
-
Stability of this compound
The stability of this compound is crucial for ensuring the reproducibility of experimental results and for determining its shelf-life as a chemical reagent.
General Stability and Storage
| Storage Condition | Reported Stability | Notes |
| -20°C (Solid) | ≥ 4 years | Store in a dry, sealed container.[2] |
| In solvent (-80°C) | 6 months | For solutions in solvents like DMSO. |
| In solvent (-20°C) | 1 month | For solutions in solvents like DMSO. |
Experimental Protocol: Assessing Stability in Solution by HPLC
To evaluate the stability of this compound in a specific solvent or buffer over time and under different conditions (e.g., temperature, light exposure), a stability-indicating HPLC method is employed.
Objective: To quantify the degradation of this compound in solution over time under defined storage conditions.
Materials:
-
This compound stock solution in the solvent/buffer of interest
-
HPLC system with a UV-Vis or PDA detector
-
Validated stability-indicating HPLC method (a method that can separate the intact this compound from its potential degradation products)
-
Temperature-controlled storage units (e.g., incubators, refrigerators)
-
Light-protected containers (e.g., amber vials)
Procedure:
-
Preparation of Stability Samples:
-
Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Aliquot the solution into multiple vials to be stored under different conditions (e.g., 4°C, 25°C, 40°C).
-
Include a set of samples protected from light to assess photostability.
-
Prepare a "time zero" sample for immediate analysis.
-
-
Sample Storage and Time Points:
-
Store the prepared samples under the specified conditions.
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
-
HPLC Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Record the peak area of the intact this compound.
-
-
Data Analysis and Reporting:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
The results will provide a stability profile of this compound under the tested conditions.
-
Visualizing the Role of this compound
Signaling Pathway: PROTAC Mechanism of Action
This compound functions as the VHL-binding component of a PROTAC. The PROTAC, a heterobifunctional molecule, brings a target Protein of Interest (POI) into close proximity with the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: PROTAC-mediated protein degradation pathway involving a this compound-based ligand.
Experimental Workflow: Competitive Inhibition Assay
To confirm that a PROTAC's activity is dependent on its binding to VHL, a competitive inhibition assay is performed. In this experiment, cells are treated with the PROTAC in the presence and absence of an excess of free this compound. If the PROTAC-induced degradation of the target protein is reduced or abolished in the presence of this compound, it confirms a VHL-dependent mechanism.
Caption: Workflow for a competitive inhibition assay using this compound.
References
Foundational Research on VL285 Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, mechanism of action, and application of VL285 and its analogs in targeted protein degradation.
This compound is a potent and versatile small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the advancement of targeted protein degradation (TPD). As a key component of Proteolysis-Targeting Chimeras (PROTACs), this compound enables the selective elimination of disease-causing proteins by hijacking the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the foundational research on this compound analogs, tailored for researchers, scientists, and drug development professionals. We delve into the core mechanism of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of these compounds.
Core Mechanism of Action and Signaling Pathway
This compound and its analogs function as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand like this compound. The PROTAC facilitates the formation of a ternary complex between the POI and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2][3][4]
Below is a diagram illustrating the signaling pathway of a this compound-based PROTAC.
References
Methodological & Application
Application Notes and Protocols for Cellular Assays Using VL285-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VL285, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, in the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation in cellular contexts. Detailed protocols for key experiments are provided to assess the efficacy and mechanism of action of this compound-based PROTACs.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2][3]
This compound is a high-affinity ligand for the VHL E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[1][2] By incorporating this compound, a PROTAC can effectively bring the POI into proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] this compound itself does not degrade proteins but is a critical component of VHL-recruiting PROTACs. It can also be used as a competitive inhibitor to confirm that the degradation induced by a PROTAC is VHL-dependent.
Mechanism of Action
The mechanism of a this compound-based PROTAC involves several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and the VHL E3 ligase, forming a ternary complex.[3]
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is released and can catalytically induce the degradation of more POI molecules.
This process leads to the selective removal of the target protein, thereby impacting downstream signaling pathways. For instance, the degradation of a protein like BRD4 can lead to the downregulation of oncogenes such as c-Myc.
Data Presentation
The efficacy of a this compound-based PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the degradation profiles of representative VHL-recruiting PROTACs in various cancer cell lines.
Table 1: Degradation of KRAS G12C by VHL-Recruiting PROTAC LC-2 in Cancer Cell Lines [4]
| Cell Line | Cancer Type | DC50 (µM) | Dmax (%) |
| MIA PaCa-2 | Pancreatic | 0.25 | >90 |
| NCI-H358 | Lung | 0.76 | >90 |
| NCI-H2122 | Lung | 0.40 | >90 |
| NCI-H1792 | Lung | 0.38 | >90 |
| SW1573 | Lung | 0.35 | >90 |
Table 2: Degradation of BRD4 by VHL-Recruiting PROTAC MZ1 in HeLa Cells [5]
| Time Point | Concentration (µM) | % BRD4 Remaining |
| 24h | 0.01 | ~80 |
| 24h | 0.1 | ~20 |
| 24h | 1 | <10 |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the cellular activity of this compound-based PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[2]
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with a range of concentrations of the this compound-based PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: After 24 hours, treat the cells with various concentrations of the this compound-based PROTAC.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-VHL).[6]
Materials:
-
Cells expressing the POI and VHL
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the POI or VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the this compound-based PROTAC and a proteasome inhibitor (to prevent degradation of the POI) for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by western blotting using antibodies against the POI and VHL to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: Signaling pathway of BRD4 degradation by a this compound-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes: Conjugation of VL285 to a Protein of Interest Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
VL285 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system.[1] The recruitment of VHL to a specific protein of interest (POI) by a bifunctional molecule can induce the ubiquitination and subsequent proteasomal degradation of that protein. This strategy forms the basis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for targeting previously "undruggable" proteins.[2][3][4]
These application notes provide detailed protocols for the covalent conjugation of a this compound derivative to a ligand that binds a protein of interest, thereby creating a PROTAC. The protocols described herein cover three common and robust bioconjugation strategies:
-
Amine-reactive conjugation via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (e.g., lysine (B10760008) residues) on the POI ligand.[5]
-
Thiol-reactive conjugation via maleimide (B117702) chemistry, targeting sulfhydryl groups (e.g., cysteine residues) on the POI ligand.[1][6]
-
Bioorthogonal "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), offering high specificity and biocompatibility.[7][]
Data Presentation
For successful bioconjugation, it is crucial to understand the properties of the reactive molecules. The following tables summarize key quantitative data for representative this compound derivatives and common crosslinkers.
Table 1: Properties of Functionalized this compound Derivatives (Hypothetical)
| This compound Derivative | Functional Group | Molecular Weight ( g/mol ) | Reactive Towards |
| This compound-NHS Ester | N-Hydroxysuccinimide Ester | ~650 | Primary Amines (-NH₂) |
| This compound-Maleimide | Maleimide | ~620 | Thiols (-SH) |
| This compound-Azide | Azide (B81097) | ~580 | Alkynes |
Table 2: Properties of Common Heterobifunctional Crosslinkers
| Crosslinker | Functional Group 1 | Functional Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| SM(PEG)₄ | NHS Ester | Maleimide | 17.6 | 443.43 |
| DBCO-PEG₄-NHS Ester | NHS Ester | Dibenzocyclooctyne | 17.6 | 589.63 |
| Azido-PEG₄-Maleimide | Maleimide | Azide | 17.6 | 398.39 |
Signaling and Workflow Diagrams
Visualizing the underlying biological pathways and experimental procedures is essential for understanding the context and execution of the conjugation protocols.
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: The VHL-HIF signaling pathway in normoxia and hypoxia.
Caption: General workflow for this compound conjugation.
Experimental Protocols
The following protocols provide step-by-step instructions for the three main conjugation chemistries. Note: These are general protocols and may require optimization based on the specific properties of the POI ligand.
Protocol 1: Amine-Reactive Conjugation using this compound-NHS Ester
This protocol describes the conjugation of a this compound derivative containing an N-hydroxysuccinimide (NHS) ester to a POI ligand with accessible primary amines (e.g., lysine residues).[5][9]
Materials:
-
POI ligand in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Prepare the POI Ligand:
-
Dissolve the POI ligand in the reaction buffer at a concentration of 1-10 mg/mL.[5] If the ligand is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
Prepare the this compound-NHS Ester Stock Solution:
-
Allow the vial of this compound-NHS Ester to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound-NHS Ester stock solution needed for a 10-20 fold molar excess relative to the POI ligand.[10]
-
While gently stirring or vortexing the POI ligand solution, slowly add the calculated volume of the this compound-NHS Ester stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound-NHS Ester and byproducts by purifying the conjugate using SEC or dialysis.
-
-
Characterization and Storage:
-
Confirm successful conjugation and purity using SDS-PAGE and/or mass spectrometry.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in a suitable buffer (e.g., PBS with 50% glycerol) for long-term storage.
-
Protocol 2: Thiol-Reactive Conjugation using this compound-Maleimide
This protocol details the conjugation of a this compound derivative containing a maleimide group to a POI ligand with accessible thiol groups (e.g., cysteine residues).[6][11]
Materials:
-
POI ligand with at least one free thiol group
-
This compound-Maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer: PBS or other thiol-free buffer, pH 7.0-7.5, degassed
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Prepare the POI Ligand:
-
Dissolve the POI ligand in degassed reaction buffer at a concentration of 1-10 mg/mL.[11]
-
If the ligand has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Prepare the this compound-Maleimide Stock Solution:
-
Allow the vial of this compound-Maleimide to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound-Maleimide stock solution to the POI ligand solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Purification:
-
Purify the conjugate from unreacted this compound-Maleimide using SEC or dialysis.
-
-
Characterization and Storage:
-
Analyze the conjugate by SDS-PAGE and/or mass spectrometry to confirm conjugation.
-
Store the purified conjugate as described in Protocol 1.
-
Protocol 3: Bioorthogonal Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This "click chemistry" protocol describes the reaction between a this compound derivative functionalized with a strained alkyne (e.g., DBCO) and a POI ligand containing an azide group.[7][12] This method is highly specific and can be performed in complex biological mixtures.
Materials:
-
Azide-modified POI ligand
-
This compound-DBCO (or other strained alkyne)
-
Reaction buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Prepare the Azide-Modified POI Ligand:
-
The azide functional group must be incorporated into the POI ligand prior to this protocol, for example, through chemical modification of an amine or by incorporation of an azide-bearing unnatural amino acid.
-
Dissolve the azide-modified ligand in the reaction buffer at a suitable concentration.
-
-
Prepare the this compound-DBCO Stock Solution:
-
Prepare a 10 mM stock solution of this compound-DBCO in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound-DBCO stock solution to the azide-modified POI ligand solution.[7] The final concentration of DMSO should be kept below 5% (v/v) to maintain protein stability.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[7] Reaction times may be shorter depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted reagents.
-
-
Characterization and Storage:
-
Confirm the formation of the triazole linkage and the purity of the conjugate by mass spectrometry and SDS-PAGE.
-
Store the final PROTAC molecule as described in the previous protocols.
-
References
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VL285-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] This approach has expanded the "druggable" proteome, offering potential solutions for targets previously considered intractable.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[2]
VL285 is a potent and versatile small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By incorporating this compound into a PROTAC, researchers can hijack the VHL E3 ligase to selectively tag a protein of interest (POI) for degradation by the proteasome.[4][5] These application notes provide a comprehensive guide to utilizing this compound-based PROTACs, including detailed experimental protocols, data interpretation, and visual workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs containing this compound function by forming a ternary complex, acting as a molecular bridge between the VHL E3 ligase and the target protein.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6][7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[1][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters: DC50 and Dmax.[4]
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein.[4] A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC.[4]
The choice of E3 ligase ligand can significantly impact PROTAC performance. VHL-based PROTACs, such as those using this compound, have demonstrated broader activity across different cell lines compared to Cereblon (CRBN)-based PROTACs, whose efficacy can be more cell-type dependent.[3]
Table 1: Comparative Performance of VHL vs. CRBN-Recruiting PROTACs for BRD4 Degradation
| Parameter | MZ1 (VHL Recruiter) | dBET1 (CRBN Recruiter) | Reference |
| Target Protein | BRD4 | BRD4 | [3] |
| DC50 | 15 nM | 25 nM | [3] |
| Dmax | >95% | >90% | [3] |
| Cell Line | HeLa | HeLa | [3] |
Note: Data is illustrative, based on well-characterized PROTACs. MZ1 utilizes a VHL ligand functionally similar to this compound.[3] Actual values must be determined empirically for each new PROTAC-target combination.
Experimental Protocols
Rigorous and reproducible protocols are essential for evaluating the performance of this compound-based degraders.
Protocol 1: Target Protein Degradation Assay by Western Blotting
This is the foundational assay to quantify the extent of target protein degradation induced by a PROTAC.[4]
Objective: To determine the DC50 and Dmax of a this compound-based PROTAC for a specific target protein.
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.[4]
-
Prepare a serial dilution of the this compound-based PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM.[4] Include a vehicle-only control (e.g., DMSO).[2]
-
Treat the cells and incubate for a specified period (e.g., 4, 8, 16, or 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[3]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[4]
-
Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[3]
-
Protocol 2: Orthogonal Validation using Quantitative Mass Spectrometry
To ensure the observed protein loss is due to specific, on-target degradation and not other effects, a global proteomics analysis is recommended.[6] This method assesses the specificity of the PROTAC and identifies potential off-target protein degradation.[6]
Objective: To profile the entire proteome after PROTAC treatment to confirm degradation specificity and identify off-target effects.
Methodology:
-
Sample Preparation:
-
Treat cells with the this compound-based PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a vehicle control. Include multiple biological replicates.
-
Lyse cells, extract proteins, and quantify as described in Protocol 1.
-
Perform in-solution trypsin digestion to generate peptides.
-
-
Isobaric Labeling:
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze using liquid chromatography coupled to a high-resolution tandem mass spectrometer.[10]
-
The mass spectrometer will fragment the peptides and the isobaric tags, releasing reporter ions whose intensities correspond to the relative abundance of the peptide in each sample.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
The primary target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-target effects that require further validation.[11]
-
Table 2: Summary of Orthogonal Methods for Validation of Degradation
| Method | Purpose | Key Output | Reference |
| Proteasome Inhibition | Confirms degradation is proteasome-dependent | Rescue of target protein degradation upon co-treatment with a proteasome inhibitor (e.g., MG132) | [5] |
| Quantitative Proteomics (MS) | Assesses degradation specificity and identifies off-targets | Global protein expression profile | [6][8] |
| Cellular Thermal Shift Assay (CETSA) | Confirms direct binding (target engagement) of the PROTAC to the target protein in cells | Increased thermal stability of the target protein in the presence of the PROTAC | [3] |
| NanoBRET™ Assay | Measures ternary complex formation in live cells | Bioluminescence resonance energy transfer signal indicates proximity of target and E3 ligase | [5] |
Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the PROTAC physically binds to its intended target protein within the complex environment of the cell.[3]
Objective: To confirm target engagement by observing a PROTAC-induced thermal stabilization of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the this compound-based PROTAC at a fixed concentration (e.g., 10x DC50) or a vehicle control for a short period (e.g., 1-2 hours).[3]
-
Heat Challenge: Harvest the cells, resuspend them in PBS, and divide the suspension into several aliquots. Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should remain on ice as a non-heated control.[3]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of remaining target protein by Western Blotting as described in Protocol 1.
-
Data Interpretation: A successful target engagement will result in the target protein being more resistant to heat-induced denaturation in the PROTAC-treated samples compared to the vehicle control. This is observed as more soluble protein remaining at higher temperatures, causing a rightward shift in the melting curve.
References
- 1. Targeted Protein Degradation - vipergen [vipergen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Insights Into A VHL-compound Structure [peakproteins.com]
- 8. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Quantitative Multiplexed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Linkers for VL285-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles of linker design and the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These application notes are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
This compound is a high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It serves as a critical component in the design of PROTACs, acting as the E3 ligase recruiting element.[1] By incorporating this compound into a PROTAC construct, researchers can induce the ubiquitination and subsequent degradation of a target protein by the proteasome.[1] The design of the linker connecting this compound to a POI ligand is a critical determinant of the resulting PROTAC's efficacy and pharmacological properties.[2]
Mechanism of Action of this compound-Based PROTACs
The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase.[1][2] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Caption: Mechanism of Action for a this compound-based PROTAC.
Linker Design Principles
The linker is a crucial element that influences a PROTAC's ability to form a stable and productive ternary complex, as well as its overall drug-like properties.[2] Key considerations for linker design include:
-
Length and Composition: The linker must be of an optimal length to span the distance between the POI and VHL ligase without inducing steric clash. Common linker compositions include polyethylene (B3416737) glycol (PEG) and alkyl chains to enhance solubility and provide appropriate spacing.
-
Flexibility and Rigidity: The linker's flexibility can impact the entropy of ternary complex formation. A balance between flexibility and rigidity is often sought to facilitate optimal protein-protein interactions.
-
Attachment Points: The points at which the linker is connected to both the POI ligand and this compound are critical. These connections must not interfere with the binding of each ligand to its respective protein.[2] this compound has been designed with a suitable exit vector for linker attachment.[1]
-
Physicochemical Properties: The linker can be modified to improve the PROTAC's solubility, cell permeability, and metabolic stability.
Synthesis of this compound-Based PROTACs
The synthesis of a this compound-based PROTAC typically involves the conjugation of a this compound-linker building block to a ligand for the protein of interest. These building blocks are often commercially available and feature a reactive functional group at the terminus of the linker, such as an amine, for facile conjugation.[3]
A common and efficient method for the final conjugation step is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry."
Caption: General workflow for this compound-PROTAC synthesis.
Experimental Protocols
This protocol outlines a general procedure for the conjugation of an azide-functionalized this compound-linker with an alkyne-functionalized POI ligand.[2]
Materials:
-
This compound-Linker-Azide
-
POI-Linker-Alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the POI-Linker-Alkyne and this compound-Linker-Azide in a mixture of tert-butanol and water.[2]
-
To remove dissolved oxygen, degas the solution by bubbling with nitrogen or argon for approximately 15 minutes.[2]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.[2]
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the addition of the sodium ascorbate solution.[2]
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
-
Upon completion, quench the reaction and purify the crude product using a suitable method, such as preparative HPLC.
-
Combine the fractions containing the pure PROTAC, and remove the solvent by lyophilization.
-
Confirm the identity and purity of the final this compound-PROTAC conjugate using LC-MS and NMR spectroscopy.[2]
This protocol is used to determine the ability of a this compound-based PROTAC to induce the degradation of the target POI in a cellular context.[2]
Materials:
-
Cell culture plates
-
Appropriate cell line
-
This compound-PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the this compound-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the primary antibody for the loading control overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity to determine the extent of protein degradation.
Caption: Workflow for Western Blot analysis.[4]
Data Presentation
The efficacy of a this compound-based PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values, which are determined from the Western blot data. The binding affinity of the this compound ligand to VHL is measured by its IC₅₀ value.
| Compound/PROTAC | Parameter | Measured Value | Target | Notes |
| This compound | IC₅₀ | 340 nM | VHL E3 Ubiquitin Ligase | Inhibits VHL. |
| VH285-PEG4-C4-Cl | DC₅₀ | 19 nM | GFP-HaloTag7 | A PROTAC incorporating a this compound derivative.[5] |
| VH285-PEG4-C4-Cl | Dₘₐₓ | >90% at 625 nM | GFP-HaloTag7 | Demonstrates potent degradation.[5] |
| VH285-PEG4-C4-Cl | IC₅₀ | 0.54 µM | VHL | Binding affinity of the PROTAC to VHL.[5] |
| HaloPROTAC3 (this compound-based) | IC₅₀ | 0.34 µM | HaloTag7 fusion proteins | Demonstrates effective degradation.[6] |
Disclaimer: The information provided in this document is for research purposes only. The protocols described are general methodologies and may require optimization for specific experimental contexts. Researchers should consult peer-reviewed publications for the most accurate and up-to-date information.
References
Application Notes: Assessing the Cellular Permeability of VL285-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] VL285 is a widely utilized small molecule ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, forming the basis for many potent PROTACs.[4][5]
A critical challenge in PROTAC development is their large molecular weight and high polar surface area, which often results in poor cell membrane permeability.[6][7] Unlike traditional small molecules, PROTACs often fall outside the "Rule of 5" guidelines, making the assessment of their ability to cross the cell membrane a crucial step in their development.[7] Inadequate cellular uptake is a common reason for a disconnect between biochemical potency and cellular activity.[4] Therefore, robust and reliable cell permeability assays are essential for optimizing PROTAC design and selecting candidates with favorable drug-like properties.[8]
These application notes provide detailed protocols for three key assays used to evaluate the cell permeability of this compound-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the NanoBRET™ Target Engagement Assay, which serves as an indirect measure of intracellular availability.
PROTAC Mechanism of Action
A this compound-based PROTAC functions by inducing proximity between the target protein and the VHL E3 ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5][9]
Caption: this compound-PROTAC mediated protein degradation pathway.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[6] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[10] This method is cost-effective and ideal for early-stage screening to assess a PROTAC's ability to passively diffuse across a lipid barrier, a key component of cell entry.[11]
Illustrative Data
The apparent permeability coefficient (Papp) is calculated to quantify the permeability.
| Compound | Molecular Weight (Da) | cLogP | Papp (10⁻⁶ cm/s) | Permeability Class |
| PROTAC-VL285-A | 950 | 4.5 | 0.8 | Low |
| PROTAC-VL285-B | 980 | 3.8 | < 0.1 | Very Low / Impermeable |
| PROTAC-VL285-C | 920 | 5.2 | 1.5 | Low-to-Moderate |
| Warhead Ligand | 450 | 3.0 | 8.5 | High |
| This compound Ligand | 500 | 2.8 | 6.2 | High |
| Propranolol (Control) | 259 | 3.1 | 15.0 | High |
Experimental Protocol
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Plate Preparation : A 96-well filter plate with a PVDF membrane is coated with a solution of lipid (e.g., 2% lecithin in dodecane).
-
Acceptor Plate : Add 300 µL of buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.
-
Donor Plate : Prepare PROTAC stock solutions in DMSO and dilute to the final concentration (e.g., 10 µM) in buffer. Add 150 µL of the PROTAC solution to the lipid-coated filter plate (donor plate).
-
Assembly : Carefully place the donor filter plate onto the acceptor plate.
-
Incubation : Incubate the plate assembly at room temperature for 4-18 hours.
-
Analysis : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the appropriate formula that considers the concentrations, volumes, and surface area of the well.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based method that provides a more comprehensive assessment of permeability.[6] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters.[11] This assay can measure not only passive diffusion but also active transport and efflux mechanisms, offering a better prediction of in vivo absorption.[8]
Illustrative Data
The assay measures permeability in two directions: apical-to-basolateral (A-B) for absorption and basolateral-to-apical (B-A) for efflux. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) |
| PROTAC-VL285-A | 0.5 | 2.5 | 5.0 | 75 |
| PROTAC-VL285-B | < 0.1 | Not Determined | N/A | 45 |
| PROTAC-VL285-C | 1.1 | 1.3 | 1.2 | 88 |
| Atenolol (Low Perm) | 0.2 | 0.3 | 1.5 | 95 |
| Propranolol (High Perm) | 18.0 | 17.5 | 1.0 | 98 |
| Digoxin (Efflux Substrate) | 0.1 | 4.5 | 45.0 | 92 |
Note: Low recovery (<70%) for PROTACs can be an issue due to non-specific binding; assay modifications like adding bovine serum albumin (BSA) to the buffer can improve this.[12]
Experimental Protocol
Caption: Workflow for the Caco-2 Permeability Assay.
-
Cell Culture : Seed Caco-2 cells onto Transwell® filter inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation :
-
A-B Measurement : Add the this compound-based PROTAC (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B-A Measurement : Add the PROTAC to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation : Incubate the plates at 37°C with 5% CO₂ for a set period (e.g., 2 hours), with gentle shaking.
-
Sampling : At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis : Quantify the concentration of the PROTAC in all samples by LC-MS/MS.
-
Calculation : Calculate the Papp values for both directions and determine the efflux ratio.
NanoBRET™ Target Engagement and Permeability Assay
While not a direct measure of permeability, the NanoBRET™ assay is a powerful live-cell method to quantify the intracellular availability and target engagement of a PROTAC. By comparing the PROTAC's ability to displace a fluorescent tracer from its target E3 ligase (VHL) in live versus permeabilized cells, an "availability index" can be calculated.[13] This provides a functional measure of how much PROTAC is able to cross the cell membrane and engage its intended intracellular target.
Illustrative Data
| Compound | Live Cell IC₅₀ (nM) | Permeabilized Cell IC₅₀ (nM) | Availability Index (Permeabilized/Live) | Interpretation |
| PROTAC-VL285-A | 500 | 100 | 0.20 | Low Availability |
| PROTAC-VL285-B | >10000 | 150 | < 0.015 | Very Low Availability |
| PROTAC-VL285-C | 250 | 80 | 0.32 | Moderate Availability |
| This compound Ligand | 150 | 75 | 0.50 | Good Availability |
Experimental Protocol
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. enamine.net [enamine.net]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing VL285-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] VL285 is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a crucial component in the design of VHL-recruiting PROTACs.[1][3]
This document provides detailed application notes and protocols for assessing protein degradation mediated by this compound-based PROTACs. It is intended to guide researchers, scientists, and drug development professionals in the robust evaluation of these novel therapeutic agents.
Core Mechanism of this compound-Based PROTACs
This compound acts as a high-affinity binder to the substrate recognition pocket of the VHL E3 ligase.[1] A PROTAC incorporating this compound consists of three key components: a ligand for the protein of interest (POI), a linker, and the this compound moiety. The PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2][4]
Quantitative Assessment of Protein Degradation
The efficacy of a this compound-based PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a saturating concentration of the PROTAC.
The following table summarizes the degradation data for several this compound-based PROTACs targeting different proteins.
| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |
| KRAS G12C | LC-2 | NCI-H2030 | 0.25 - 0.76 µM | >65% | [5] |
| BTK | NC-1 | Mino | 2.2 nM | 97% | [6] |
| HDAC1 | Compound 7 | HCT116 | 0.91 ± 0.02 µM | N/A | [7] |
| HDAC3 | Compound 7 | HCT116 | 0.64 ± 0.03 µM | N/A | [7] |
| HDAC1 | Compound 9 | HCT116 | 0.55 ± 0.18 µM | N/A | [7] |
| HDAC3 | Compound 9 | HCT116 | 0.53 ± 0.13 µM | N/A | [7] |
| HDAC3 | Compound 22 | HCT116 | 0.44 ± 0.03 µM | 77% | [7] |
| HaloTag7 | HaloPROTAC3 | N/A | N/A | >50% | [8] |
Experimental Protocols
A multi-pronged approach using orthogonal methods is recommended to validate this compound-mediated protein degradation robustly.
Protocol 1: Western Blot for Protein Degradation
This is the foundational assay to quantify the reduction in target protein levels.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the this compound-based PROTAC or vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Protocol 2: Immunoprecipitation (IP) - Western Blot for Ubiquitination
This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.
Materials:
-
Cell lysates prepared as in Protocol 1 (use a lysis buffer compatible with IP, e.g., non-denaturing lysis buffer)
-
Primary antibody against the target protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., RIPA buffer with 0.1% SDS)
-
Anti-ubiquitin primary antibody
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the anti-target protein antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for an additional 2 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads four times with wash buffer.[9]
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A smear of higher molecular weight bands indicates polyubiquitination.
Protocol 3: NanoBRET™ Assay for Live-Cell Protein Degradation
The NanoBRET™ assay allows for the real-time measurement of protein degradation in living cells.[10]
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase (donor)
-
Plasmid expressing HaloTag®-ubiquitin (acceptor)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Preparation: Co-transfect cells with the NanoLuc®-target protein fusion construct and the HaloTag®-ubiquitin construct. Plate the cells in a white-walled, 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treatment: Treat the cells with the this compound-based PROTAC at various concentrations.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the total luminescence from the donor indicates protein degradation, while an increase in the BRET ratio can indicate ubiquitination.
Protocol 4: Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry (MS) provides an unbiased, global view of protein level changes, which is crucial for assessing the selectivity of a PROTAC.
General Workflow:
-
Sample Preparation: Treat cells with the this compound-based PROTAC or vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to identify and quantify the peptides from the MS/MS data. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly degraded. This allows for the assessment of off-target effects.
Signaling Pathway Context: Targeting KRAS G12C
This compound-based PROTACs can be designed to target oncoproteins that are difficult to inhibit with traditional small molecules. An example is the degradation of oncogenic KRAS G12C, which can suppress downstream signaling through the MAPK pathway.
Conclusion
The assessment of this compound-mediated protein degradation requires a systematic and multi-faceted approach. By combining quantitative Western blotting with orthogonal methods such as ubiquitination assays, live-cell NanoBRET™ analysis, and global proteomics, researchers can gain a comprehensive understanding of the efficacy, mechanism of action, and selectivity of their this compound-based PROTACs. The protocols and data presented in this guide provide a framework for the rigorous evaluation of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Ubiquitination assay [bio-protocol.org]
- 10. NanoBRET™ Ubiquitination Assay Technical Manual [promega.sg]
Application Notes and Protocols for VL285-Mediated Ubiquitination of Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] This approach utilizes the cell's endogenous protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][3] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]
VL285 is a potent and well-characterized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] By incorporating this compound into a PROTAC, researchers can hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[4][5] These application notes provide detailed protocols for utilizing this compound-based PROTACs to induce and characterize the ubiquitination and degradation of target proteins.
Mechanism of Action
This compound-based PROTACs facilitate the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[4] This proximity, induced by the PROTAC, allows the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[8][9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[4] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]
Caption: Mechanism of action of a this compound-based PROTAC.[1]
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following table provides a comparative example of the performance of a VHL-recruiting PROTAC (utilizing a this compound-like ligand) versus a Cereblon (CRBN)-recruiting PROTAC for the degradation of the BET protein BRD4.[10]
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax |
| MZ1 (this compound-like) | VHL | BRD4 | HeLa | 15 nM | >95% |
| dBET1 (Pomalidomide) | CRBN | BRD4 | 22Rv1 | 25 nM | ~90% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound-based PROTACs.
Experimental Workflow
Caption: General experimental workflow for evaluating a this compound-based PROTAC.
Cell Viability Assay
This assay is crucial to determine if the observed protein degradation is due to a specific PROTAC-mediated effect or general cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)[11]
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. A typical concentration range is 0.01 µM to 10 µM.[3] Include a DMSO vehicle control.
-
Remove the medium from the cells and add the PROTAC dilutions and controls.
-
Incubate the plate for a period that corresponds to the protein degradation experiment (e.g., 24, 48, or 72 hours).
-
For an MTT assay, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Target Protein Degradation
This is the most common method to visualize and quantify the degradation of the target protein.[12]
Materials:
-
Treated cell lysates (from cells treated with the this compound-based PROTAC)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[1]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
Incubate the membrane with ECL substrate and detect the signal using a chemiluminescence imaging system.[12]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[1] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[1]
In Vivo Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells treated with the this compound-based PROTAC and a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (containing 2% SDS)
-
Dilution buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Primary antibody against ubiquitin
-
Western blotting reagents (as listed above)
Protocol:
-
Treat cells with the this compound-based PROTAC in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.[14]
-
Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions.[15]
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G agarose beads.
-
Immunoprecipitate the target protein by incubating the lysates with an antibody against the target protein and fresh protein A/G agarose beads overnight at 4°C.[15]
-
Wash the beads extensively to remove non-specifically bound proteins.[15]
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform a western blot as described above, using a primary antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in high molecular weight ubiquitinated species in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination.[1]
Conclusion
This compound is a valuable tool for researchers developing targeted protein degraders.[10] The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound-based PROTACs. By following these methodologies, researchers can effectively characterize the ubiquitination and degradation of their target proteins, paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation - vipergen [vipergen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Roles of the Ubiquitin/Proteasome Pathway in Pollen Tube Growth with Emphasis on MG132-Induced Alterations in Ultrastructure, Cytoskeleton, and Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VL285 PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of VL285-based PROTACs.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis of this compound PROTACs.
Issue 1: Failed Amide Coupling Reaction
Question: My amide coupling reaction to connect the VHL ligand (this compound core), linker, or warhead is failing or showing low yield. What are the possible causes and solutions?
Answer:
Failed amide bond formation is one of the most common issues in PROTAC synthesis.[1] The problem can often be traced back to the coupling reagents, reaction conditions, or the starting materials themselves. Below is a systematic guide to troubleshooting this critical step.
Possible Causes and Solutions:
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical, especially when dealing with sterically hindered starting materials.
-
Solution: If standard coupling reagents like HBTU or EDC/HOBt are failing, consider using a more potent reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often effective for challenging couplings.[1] Ensure the coupling reagent is fresh and has been stored under anhydrous conditions to prevent deactivation.[1]
-
-
Inappropriate Base: The choice and amount of base are crucial for successful amide coupling.
-
Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[1] Typically, 2-3 equivalents of the base are sufficient.[1] Excess base can lead to unwanted side reactions, including epimerization of stereocenters.[1]
-
-
Poor Solubility of Reactants: Incomplete dissolution of reactants will lead to a sluggish or incomplete reaction.
-
Steric Hindrance: Bulky linkers or warheads can sterically hinder the coupling reaction.
-
Deactivation of Reagents by Moisture: Coupling reagents are sensitive to moisture.
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify my final PROTAC product. What purification strategies can I employ?
Answer:
PROTAC molecules are often large and possess complex structures, which can make purification challenging.[1] Common issues include the presence of closely related byproducts and poor chromatographic behavior.
Possible Causes and Solutions:
-
Similar Polarity of Product and Byproducts: Co-elution of the desired product with starting materials or byproducts is a frequent problem.
-
Solution: Optimize the solvent system for flash column chromatography. A shallow gradient elution may be necessary to achieve better separation.[1] If normal-phase silica (B1680970) gel chromatography is ineffective, consider using reverse-phase chromatography (e.g., C18).[1][2]
-
-
Product Tailing on Silica Gel: Basic or acidic functional groups in the PROTAC molecule can interact with the silica gel, leading to tailing and poor peak shape.
-
Solution: Add a modifier to the eluent. For basic compounds, a small amount of triethylamine can be added. For acidic compounds, acetic acid can be used to improve the peak shape.[1]
-
Issue 3: Chemical Instability During Synthesis
Question: I am observing degradation of my this compound-containing molecules during synthesis. Which functional groups are sensitive?
Answer:
The chemical structure of this compound contains several functionalities that require careful handling during synthesis to avoid degradation or loss of stereochemical integrity.[1]
Possible Causes and Solutions:
-
Thiazole (B1198619) Ring Instability: The thiazole moiety in this compound can be sensitive to strong acids or certain oxidizing agents.[1]
-
Solution: Avoid harsh acidic or oxidative conditions once the thiazole-containing fragment has been introduced. If such reaction conditions are necessary, they should be performed before the introduction of this piece.[1]
-
-
Epimerization of Stereocenters: The stereocenters in the hydroxyproline (B1673980) core of this compound are susceptible to epimerization, particularly under basic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound-based PROTACs? A1: The synthesis of this compound and other VHL-based PROTACs typically follows a convergent approach. This involves the separate synthesis of three key building blocks: the VHL ligand core (based on a hydroxyproline scaffold), the linker, and the warhead (the ligand for the protein of interest). The final steps of the synthesis usually involve sequential amide bond formations to connect these three components.[1]
Q2: What are the critical chemical functionalities in the this compound structure to be aware of during synthesis? A2: The key functional groups in this compound that require careful consideration are a secondary hydroxyl group on the pyrrolidine (B122466) ring, two amide bonds, and a thiazole moiety.[1] Additionally, maintaining the stereochemistry at the chiral centers is crucial for its binding affinity to VHL.[1]
Q3: How can I monitor the progress of my coupling reaction? A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This will allow you to determine when the reaction is complete and to check for the formation of byproducts.
Data Presentation
Table 1: Troubleshooting Guide for Amide Coupling Reactions in this compound PROTAC Synthesis
| Problem | Potential Cause | Parameter to Modify | Suggested Change | Expected Outcome |
| Low to No Product Formation | Inefficient Coupling Reagent | Coupling Reagent | Switch from HBTU/EDC to HATU | Increased product yield |
| Inappropriate Base | Base | Use DIPEA or TEA (2-3 eq.) | Minimized side reactions | |
| Poor Reactant Solubility | Solvent | Use anhydrous DMF or DCM; consider sonication | Complete dissolution of reactants | |
| Moisture Contamination | Reaction Environment | Use oven-dried glassware and inert atmosphere | Prevention of reagent deactivation | |
| Reaction Stalls | Steric Hindrance | Reaction Conditions | Increase temperature to 40-50 °C and extend reaction time | Drive reaction to completion |
| Formation of Byproducts | Epimerization | Base | Use a milder base or reduce reaction time | Preservation of stereochemistry |
| Excess Base | Stoichiometry | Limit base to 2-3 equivalents | Reduced byproduct formation |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the amide coupling step in the synthesis of a this compound-based PROTAC.
Materials:
-
Carboxylic acid component (1 equivalent)
-
Amine component (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid component (1 equivalent) in anhydrous DMF in an oven-dried round-bottom flask under an inert atmosphere.[1]
-
Add the amine component (1.1 equivalents), the coupling reagent HATU (1.2 equivalents), and the base DIPEA (3 equivalents).[1][3]
-
Stir the reaction mixture at room temperature for 2-12 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate.[3]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[3]
-
Purify the crude product by flash column chromatography or reverse-phase HPLC to obtain the final product.[1][3]
Visualizations
Caption: Mechanism of this compound-PROTAC mediated protein degradation.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Caption: Convergent synthesis pathway for a typical this compound PROTAC.
References
Technical Support Center: Optimizing VL285 Linker Length for Target Degradation
Welcome to the technical support center for optimizing Proteolysis-Targeting Chimeras (PROTACs) utilizing the VL285 E3 ligase ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of PROTAC linker length for efficient target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a this compound-based PROTAC?
A1: A this compound-based PROTAC is a heterobifunctional molecule composed of a ligand that binds to your target protein (the "warhead"), the this compound ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The linker's crucial role is to span the distance between the target protein and the VHL E3 ligase, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2]
Q2: Why is the linker length so critical for the efficacy of my this compound-based PROTAC?
A2: The length of the linker is a paramount parameter that dictates the degradation efficiency of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable ternary complex.[1]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the VHL E3 ligase.[3]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[3] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q3: My this compound-based PROTAC binds to the target protein and VHL in binary assays, but I don't see any degradation. What are the potential linker-related issues?
A3: This is a common challenge and often points to issues with ternary complex formation.[1][4] Here are some potential linker-related problems:
-
Suboptimal Linker Length: The linker may be too short or too long to support the formation of a stable and productive ternary complex.[1]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.[4]
-
Poor Physicochemical Properties: The linker's composition might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[4]
Q4: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. Can linker optimization help?
A4: Yes, linker design can influence the severity of the "hook effect". This phenomenon occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[5] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound-based PROTAC linker optimization experiments.
| Problem | Potential Cause | Troubleshooting/Optimization Steps |
| No target degradation despite good binary binding. | Suboptimal linker length. | Synthesize a library of PROTACs with varying linker lengths (e.g., using PEG or alkyl chains of different lengths) to identify the optimal length.[1] |
| Unfavorable ternary complex conformation. | Redesign the linker to alter the relative orientation of the two proteins. Consider using linkers with different rigidity or attachment points.[4] | |
| Poor physicochemical properties of the PROTAC. | Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[1] | |
| High DC50 value (low potency). | Inefficient ternary complex formation. | Systematically vary the linker length and composition to enhance ternary complex stability and cooperativity. |
| Suboptimal linker attachment points. | Re-evaluate the points of attachment on both the target binder and this compound to ensure a favorable vector for ternary complex formation.[3] | |
| Incomplete target degradation (low Dmax). | Formation of non-productive ternary complexes. | Altering the linker's rigidity and length can influence the geometry of the ternary complex and favor a productive conformation for ubiquitination. |
| PROTAC instability. | Assess the stability of your PROTAC in cell culture media and cellular lysates. Linker chemistry can impact metabolic stability.[6] | |
| Significant off-target effects. | Promiscuous binding of the warhead or the entire PROTAC. | While primarily a warhead issue, linker optimization can sometimes influence selectivity by favoring a ternary complex geometry unique to the intended target.[6] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and the E3 ligase recruited. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| PROTAC 13 | Estrogen Receptor α (ERα) | VHL peptide | Hydrocarbon | 16 | ~10 µM | >75% | MCF7 | [7][8] |
| PROTAC 12 | Estrogen Receptor α (ERα) | VHL peptide | Hydrocarbon | 12 | >10 µM | ~75% | MCF7 | [7][8] |
| PROTAC 14 | Estrogen Receptor α (ERα) | VHL peptide | Hydrocarbon | 19 | >10 µM | ~50% | MCF7 | [7][8] |
| dBET57 ("C2") | BRD3 | Pomalidomide (CRBN) | Alkyl | ~8 | Not specified | Not specified | Not specified | [9] |
| dBET1 ("C4") | BRD3 | Pomalidomide (CRBN) | Alkyl | ~10 | Not specified | Not specified | Not specified | [9] |
| dBET6 ("C8") | BRD3 | Pomalidomide (CRBN) | Alkyl | ~14 | Not specified | Not specified | Not specified | [9] |
| MZ1 | BRD4 | VHL ligand | PEG | Not specified | Broadly active | High | Various | [10] |
| dBET1 | BRD4 | Pomalidomide (CRBN) | Not specified | Not specified | Frequently inactive | Variable | Various | [10] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2][10]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of this compound-Based PROTACs with Varying Linker Lengths
A common and efficient method for synthesizing a library of PROTACs with different linker lengths is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Alkyne-functionalized this compound derivative
-
Azide-functionalized target protein binder
-
Linkers of varying lengths with terminal alkyne and azide (B81097) functionalities
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvents: DMSO, t-butanol, water
-
Reverse-phase HPLC for purification
Protocol:
-
Synthesis of Precursors:
-
Synthesize an alkyne-functionalized this compound derivative. This typically involves reacting the phenolic hydroxyl group of this compound with a linker containing a terminal alkyne.
-
Synthesize an azide-functionalized target protein binder by modifying your validated binder with a linker containing a terminal azide group at a suitable, solvent-exposed position.
-
-
Click Reaction:
-
Dissolve the alkyne-functionalized this compound and the azide-functionalized target protein binder in a suitable solvent system (e.g., a mixture of DMSO, t-butanol, and water).
-
Add a solution of copper(II) sulfate and a reducing agent like sodium ascorbate to catalyze the reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification:
-
Purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2]
Materials:
-
Cultured cells expressing the target protein
-
This compound-based PROTACs at various concentrations
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations and a vehicle control for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Detection and Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively demonstrate the formation of the Target Protein-PROTAC-E3 Ligase ternary complex within cells.[5]
Materials:
-
Cells expressing the target protein and VHL
-
This compound-based PROTAC
-
Non-denaturing cell lysis buffer
-
Antibody against the target protein or a tag
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies for Western blotting (against target protein and VHL)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[12]
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and VHL to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[12]
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13][14]
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant target protein
-
Purified recombinant VHL E3 ligase complex
-
This compound-based PROTAC
Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., the VHL E3 ligase complex) onto the surface of a sensor chip.[13]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-VHL).[13]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface.[13]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation. This data can also be used to calculate the cooperativity of the ternary complex.[13]
Visualizations
Caption: Mechanism of this compound-PROTAC mediated protein degradation.
Caption: Workflow for this compound-PROTAC linker length optimization.
Caption: Logical workflow for troubleshooting poor degradation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
Technical Support Center: Enhancing Cell Permeability of VL285-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VL285-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of PROTACs, this compound serves as the component that hijacks the VHL E3 ligase, bringing it into proximity with a target protein for ubiquitination and subsequent degradation by the proteasome.[2] VHL-based PROTACs, such as those utilizing this compound, have shown broad activity across various cell lines.
Q2: Why is cell permeability a common issue for this compound-based PROTACs?
A2: PROTACs, including those based on this compound, are large molecules with high molecular weights and often a large polar surface area, which are physicochemical properties that generally hinder passive diffusion across the lipid bilayer of cell membranes.[3][4] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[5]
Q3: What are the key physicochemical properties influencing the cell permeability of PROTACs?
A3: The cell permeability of PROTACs is influenced by a combination of factors, including:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. While high lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability as it reduces the energy required for the molecule to desolvate and enter the hydrophobic cell membrane.
-
Molecular Weight (MW): Larger molecules, like PROTACs, tend to have lower passive permeability.
-
Hydrogen Bond Donors and Acceptors (HBD/HBA): A higher number of HBDs and HBAs can increase polarity and reduce permeability.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "mask" polar groups and promote a more compact, "chameleon-like" conformation that is more favorable for membrane traversal.
Q4: How can I experimentally assess the cell permeability of my this compound-based PROTAC?
A4: Two common in vitro assays to evaluate cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective method for initial screening.[6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6][8]
Troubleshooting Guide: Poor Cell Permeability of this compound-PROTACs
This guide provides a structured approach to troubleshooting and improving the cell permeability of your this compound-based PROTACs.
Problem: Low or no target degradation observed in cellular assays.
Possible Cause 1: Poor Cell Permeability
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the key physicochemical properties of your PROTAC (cLogP, TPSA, MW, HBD/HBA count). Compare these values to those of known permeable PROTACs (see Table 1).
-
Perform Permeability Assays: Conduct PAMPA and/or Caco-2 assays to quantitatively measure the permeability of your PROTAC. Low apparent permeability (Papp) values would confirm poor cell entry.
-
Modify the Linker:
-
Length and Composition: Systematically vary the length and composition of the linker. Replacing polar linkers (e.g., PEG) with more hydrophobic alkyl chains can sometimes improve permeability, but a balance must be struck to maintain solubility.
-
Rigidity: Incorporate cyclic elements (e.g., piperazine, piperidine) into the linker to increase rigidity. This can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.
-
Amide-to-Ester Substitution: Consider replacing amide bonds in the linker with ester bonds. This can reduce the number of hydrogen bond donors and increase lipophilicity, potentially improving permeability.
-
-
Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds to shield polar functional groups and reduce the overall polarity of the molecule in a lipophilic environment.
-
Prodrug Strategy: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.
-
Possible Cause 2: Inefficient Ternary Complex Formation
-
Troubleshooting Steps:
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binding of your PROTAC to both the target protein and the VHL E3 ligase individually and as a ternary complex.
-
Optimize Linker Attachment Points: The points at which the linker connects to the target binder and this compound are critical. Ensure the exit vectors are solvent-exposed and do not disrupt the binding of either ligand.
-
Possible Cause 3: PROTAC Instability
-
Troubleshooting Steps:
-
Assess Stability: Evaluate the stability of your PROTAC in cell culture media and cellular lysates over the course of your experiment. Degradation of the PROTAC will lead to a loss of activity.
-
Data Presentation: Physicochemical Properties and Permeability of VHL-Based PROTACs
The following table summarizes the physicochemical properties and permeability data for a series of VHL-based androgen receptor (AR) PROTACs, providing a reference for desirable property ranges.
Table 1: Physicochemical and Permeability Data for VHL-Based AR PROTACs [6]
| PROTAC ID | Target Ligand | Linker Type | chromLogD7.4 | TPSA (Ų) | MW (Da) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| PROTAC 1 | Ligand A | PEG | 3.2 | 185 | 850 | 0.8 | 0.4 | 2.1 |
| PROTAC 2 | Ligand A | Alkyl | 4.1 | 160 | 820 | 1.5 | 0.9 | 1.5 |
| PROTAC 3 | Ligand B | PEG | 2.9 | 200 | 880 | 0.5 | 0.2 | 3.5 |
| PROTAC 4 | Ligand B | Alkyl-Aryl | 3.8 | 175 | 860 | 1.2 | 0.7 | 1.8 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of a this compound-based PROTAC.
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration.
-
-
Assay Procedure:
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq) Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration.
-
-
Caco-2 Permeability Assay
This protocol outlines the steps for a bidirectional Caco-2 permeability assay to assess both passive and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
-
Compound Preparation:
-
Prepare a solution of the PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Due to the low solubility of many PROTACs, the addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral side can improve recovery.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the PROTAC solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests that the PROTAC is a substrate for active efflux transporters.
-
Visualizations
Signaling Pathway: this compound-Based PROTAC Mechanism of Action
Caption: Mechanism of action of a this compound-based PROTAC.
Experimental Workflow: Troubleshooting Poor Cell Permeability
Caption: Troubleshooting workflow for poor cell permeability.
Logical Relationship: Factors Influencing PROTAC Permeability
Caption: Key factors influencing PROTAC cell permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing VL285 Instability in Experimental Assays
Welcome to the technical support center for VL285. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental assays. While this compound is a robust VHL ligand, perceived instability or inconsistent results can often be traced to specific experimental conditions. This guide will help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] It is a crucial component in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] this compound itself is a VHL inhibitor with an IC50 of 340 nM and can be used to competitively reduce or reverse the degradation induced by this compound-based PROTACs.[5][6]
Q2: How should I handle and store this compound to ensure its stability?
Proper handling and storage are critical for maintaining the stability and activity of this compound. Unopened vials of solid this compound are stable for at least 4 years when stored at -20°C.[7] For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: My experimental results with a this compound-based PROTAC are inconsistent. Could this compound be unstable in my assay?
While direct instability of the this compound moiety is less common when handled correctly, inconsistent results in PROTAC experiments can be due to a variety of factors that may be perceived as compound instability. These include:
-
Poor Solubility and Aggregation: PROTACs are often large molecules with limited aqueous solubility.[5] Precipitation in your assay buffer can lead to variable effective concentrations.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[1][8] This can be misinterpreted as a loss of compound activity.
-
Cellular Factors: The expression levels of the target protein and the VHL E3 ligase in your cell line, as well as the overall health of the cells, can significantly impact PROTAC efficacy.[8]
-
Metabolic Instability of the PROTAC: The linker or the target-binding warhead of the PROTAC, rather than the this compound component itself, may be susceptible to metabolic degradation in cellular assays.[5]
Q4: I am observing unexpected or off-target effects. Is this related to this compound instability?
Off-target effects are not typically a result of this compound instability but are an important consideration in PROTAC experiments. These effects can arise from the degradation of proteins other than the intended target.[8] Strategies to mitigate off-target effects include using a highly selective warhead for your target protein and optimizing the linker length and composition.[8] It is also important to note that VHL ligands like this compound can increase the intracellular stability and levels of the VHL protein itself.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Target Degradation
If you are not observing the expected degradation of your target protein with a this compound-based PROTAC, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Poor PROTAC Solubility | Visually inspect your PROTAC solution for precipitation. Determine the aqueous solubility of your PROTAC. Consider using a lower final concentration or adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer, ensuring it does not affect your assay. |
| "Hook Effect" | Perform a wide dose-response experiment to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[1][8] |
| Inefficient Ternary Complex Formation | Confirm that your PROTAC is binding to both the target protein and VHL in your cellular context using techniques like co-immunoprecipitation or cellular thermal shift assays (CETSA).[8] |
| Low E3 Ligase Expression | Verify the expression of VHL in your target cells using Western blot or qPCR.[1] |
| Suboptimal Experimental Conditions | Optimize the treatment time and lysis conditions. A typical incubation time for PROTACs is between 8-24 hours.[11] |
Issue 2: High Background or Non-Specific Effects
High background or non-specific effects can mask the true activity of your this compound-based PROTAC.
| Potential Cause | Recommended Action |
| Compound Aggregation | Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response. Include a non-ionic detergent in your assay buffer to disrupt aggregates. |
| Off-Target Protein Degradation | Use a structurally unrelated inhibitor for your target protein to see if it produces the same phenotype. Employ a negative control analog of your PROTAC that does not bind to the target or VHL. |
| Cellular Toxicity | Assess the cytotoxicity of your PROTAC at the concentrations used in your experiments. High concentrations of DMSO can also be toxic to cells. |
Quantitative Data
This compound Solubility and Storage
| Parameter | Value | Reference |
| Solubility in DMSO | ≥10 mg/mL | [7] |
| Solubility in Ethanol | 1-10 mg/mL (sparingly soluble) | [7] |
| Storage of Solid | -20°C | [7] |
| Stability of Solid | ≥ 4 years at -20°C | [7] |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C | [3] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol describes a general workflow for assessing the degradation of a target protein induced by a this compound-based PROTAC.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of your this compound-based PROTAC in cell culture medium. Remove the old medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A logical workflow for troubleshooting this compound-based PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VL285 Concentration for Effective Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VL285 and this compound-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for effective target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a reported half-maximal inhibitory concentration (IC50) of 340 nM for VHL binding.[1][2][3] It is not a degrader on its own but serves as a critical component in the synthesis of VHL-recruiting PROTACs.[2][4] PROTACs are heterobifunctional molecules that bring a target protein close to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][4] this compound can also be used as a competitive inhibitor in experiments to confirm that the degradation activity of a VHL-recruiting PROTAC is indeed dependent on its engagement with the VHL E3 ligase.[2]
Q2: What is a typical effective concentration range for a this compound-based PROTAC?
A2: The optimal concentration for a this compound-based PROTAC is highly dependent on the specific PROTAC, the target protein, and the cell line being used. However, a general starting point for a dose-response experiment is a broad concentration range from the low nanomolar (nM) to the low micromolar (µM) range (e.g., 1 nM to 10 µM).[5][6] For example, HaloPROTAC3, a well-characterized this compound-based PROTAC, induces degradation of the HaloTag7 fusion protein with a half-maximal degradation concentration (DC50) of 19 nM and achieves approximately 90% degradation (Dmax) at 625 nM in HEK293 cells.[6][7]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5][8] This results in a bell-shaped dose-response curve. The underlying cause is the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at excessive PROTAC concentrations, which prevents the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[5][8] To avoid this, it is crucial to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that maximizes degradation before the effect diminishes.[5][9]
Q4: What are the key parameters to quantify the efficacy of a this compound-based PROTAC?
A4: The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[10]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[10]
These values are determined by performing a dose-response experiment and analyzing the protein levels, typically by Western blot.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak degradation of the target protein | 1. Suboptimal PROTAC concentration. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[5][9] |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation period.[11] | |
| 3. Low cell permeability of the PROTAC. | 3. Consider modifying the PROTAC linker to improve physicochemical properties or using a different cell line.[9] | |
| 4. Low expression of VHL E3 ligase in the cell line. | 4. Verify the expression level of VHL in your cell line via Western blot or qPCR.[5] | |
| "Hook effect" observed (degradation decreases at high concentrations) | 1. PROTAC concentration is too high. | 1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[5] |
| 2. Formation of non-productive binary complexes. | 2. Use biophysical assays like TR-FRET or SPR to measure the formation of the ternary complex at different PROTAC concentrations.[9] | |
| High variability between replicates | 1. Inconsistent cell seeding density. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.[5] |
| 2. Uneven drug treatment. | 2. Mix PROTAC dilutions thoroughly and add them carefully to the wells.[5] | |
| 3. Technical variability in Western blotting. | 3. Standardize your Western blot protocol and always use a loading control (e.g., GAPDH, β-actin) for normalization.[5][6] | |
| High cell toxicity | 1. Off-target effects of the PROTAC. | 1. Use a more selective binder for your target protein or modify the linker to improve selectivity.[9] |
| 2. PROTAC concentration is too high. | 2. Determine the IC50 for cell viability (e.g., using an MTT assay) and work at concentrations well below this value.[12] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a well-characterized this compound-based PROTAC, HaloPROTAC3.
| Compound | Parameter | Value | Description | Cell Line | Reference |
| This compound | IC50 (VHL Binding) | 340 nM | The half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase. | N/A | [1][2][3] |
| HaloPROTAC3 | DC50 | 19 nM | The concentration of HaloPROTAC3 that results in 50% degradation of the HaloTag7 fusion protein. | HEK293 | [6][7] |
| HaloPROTAC3 | Dmax | ~90% at 625 nM | The maximal percentage of HaloTag7 fusion protein degradation achievable with HaloPROTAC3. | HEK293 | [6][7] |
Experimental Protocols
Detailed Methodology for a Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps for a typical dose-response experiment using a this compound-based PROTAC, followed by protein level analysis by Western blotting.
1. Cell Seeding:
- Culture your cells of interest to approximately 80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
- Incubate overnight to allow for cell adherence.[5][6]
2. PROTAC Treatment:
- Prepare a stock solution of your this compound-based PROTAC in DMSO.
- Perform a serial dilution of the PROTAC stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).
- Include a vehicle-only control (DMSO).
- Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the PROTAC.
- Incubate the cells for the desired treatment duration (e.g., 24 hours).[5][6][12]
3. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant which contains the soluble proteins.[5][6]
4. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).[5][6]
5. Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the chemiluminescence.[4][5][6]
6. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][6]
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for determining DC50 and Dmax.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate VL285-Based PROTAC Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VL285-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on strategies to reduce PROTAC-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity with my this compound-based PROTAC. How can I determine if this is an on-target or off-target effect?
A1: Distinguishing between on-target and off-target toxicity is a critical first step in troubleshooting. On-target toxicity results from the degradation of the intended protein of interest (POI), while off-target toxicity arises from unintended interactions of the PROTAC molecule.[1][2] Here are several strategies to differentiate between the two:
-
Use of a Negative Control PROTAC: Synthesize a control molecule with an inactive enantiomer of the VHL ligand, such as ent-VL285. This control should bind to the target protein but not engage the VHL E3 ligase, thus not inducing degradation. If this control molecule still exhibits toxicity, the effect is likely off-target and independent of protein degradation.[3]
-
Orthogonal Target Knockdown: Employ an alternative method to reduce the levels of your target protein, such as siRNA or CRISPR/Cas9. If this method replicates the toxicity observed with your PROTAC, it suggests that the toxicity is on-target and a direct consequence of depleting the POI.[2]
-
Rescue Experiment: If the function of your target protein is known, you can perform a rescue experiment by overexpressing a version of the target protein that is resistant to PROTAC-mediated degradation (e.g., through mutation of the PROTAC binding site). If this rescues the cells from toxicity, it confirms on-target toxicity.
-
Competitive Inhibition: Co-treat cells with your PROTAC and a known inhibitor of the target protein. If the inhibitor competitively binds to the target and reduces the toxicity, it points towards an on-target effect.
Q2: My experiments suggest the toxicity is off-target. What are the potential sources of this off-target activity?
A2: Off-target toxicity in this compound-based PROTACs can stem from several factors:
-
Warhead-Mediated Off-Target Effects: The "warhead" component of your PROTAC, which binds to the POI, may have affinity for other proteins, leading to their unintended degradation or inhibition.[2][4]
-
VHL Ligand-Mediated Off-Target Effects: While this compound is a high-affinity ligand for VHL, it could potentially have weak interactions with other proteins at high concentrations.
-
Linker-Mediated Effects: The linker itself could contribute to off-target interactions, although this is less common. The physicochemical properties of the linker can influence the overall properties of the PROTAC, potentially leading to non-specific interactions.[5]
-
Formation of Non-Productive Ternary Complexes: The PROTAC may induce the formation of ternary complexes with off-target proteins and the VHL E3 ligase, leading to their degradation.[6]
Q3: What strategies can I employ to reduce the off-target toxicity of my this compound-based PROTAC?
A3: Several rational design strategies can be implemented to minimize off-target effects and improve the therapeutic window of your PROTAC:
-
Warhead Optimization: If the warhead is promiscuous, consider designing a more selective binder for your target protein. Structure-activity relationship (SAR) studies can help in identifying modifications that enhance specificity.[2][4]
-
Linker Design and Optimization: The length, composition, and attachment points of the linker are critical for optimal ternary complex formation and can significantly impact selectivity.[7][8]
-
Length: Systematically varying the linker length can help identify an optimal distance between the target protein and VHL for efficient and selective degradation.[9]
-
Composition: Incorporating rigid or flexible moieties within the linker can influence the conformation of the ternary complex and improve selectivity.[5]
-
-
Targeted Delivery: Conjugating your PROTAC to a molecule that is preferentially taken up by target cells or tissues can reduce systemic exposure and minimize off-target effects in healthy tissues.
-
Dose Optimization: Use the lowest effective concentration of the PROTAC that achieves the desired level of target degradation to minimize potential off-target effects.[10]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to toxicity in this compound-based PROTAC experiments.
Issue 1: High Cellular Toxicity Observed in Initial Screens
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Confirm POI Degradation: Use Western Blot to confirm that the toxicity correlates with the degradation of the target protein. 2. Orthogonal Knockdown: Use siRNA or CRISPR to knockdown the POI and observe if the same level of toxicity is induced.[2] 3. Literature Review: Investigate the known biological functions of the POI to determine if its depletion is expected to be cytotoxic. |
| Off-Target Toxicity | 1. Negative Control PROTAC: Test an inactive enantiomer of this compound (e.g., ent-VL285) to see if toxicity persists without VHL engagement.[3] 2. Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to identify unintended degraded proteins.[2] 3. Warhead and Linker Modification: If off-targets are identified, redesign the warhead for better selectivity or optimize the linker to disfavor off-target ternary complex formation.[2][5] |
| Compound Impurities | 1. Purity Analysis: Check the purity of your PROTAC compound using LC-MS and NMR. 2. Re-synthesis/Purification: If impurities are detected, re-synthesize or further purify the compound. |
| Experimental Conditions | 1. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.[1] 2. Cell Health: Maintain healthy and consistent cell cultures. |
Issue 2: Inconsistent Toxicity Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | 1. Consistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination. |
| PROTAC Instability | 1. Stability Check: Assess the stability of your PROTAC in cell culture media over the course of the experiment using LC-MS. 2. Proper Storage: Ensure the PROTAC is stored correctly according to the manufacturer's recommendations. |
| Assay Variability | 1. Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment times, and reagent concentrations, are consistent across experiments. 2. Include Controls: Always include positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for VHL-based PROTACs from published studies. This data can serve as a reference for expected potency and selectivity.
Table 1: Degradation Potency of VHL-based PROTACs Targeting BRD4
| PROTAC | Warhead | VHL Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | JQ1 | VH032 | 8-atom PEG | HeLa | ~100 | >90 | [7] |
| ARV-771 | OTX015 derivative | VHL Ligand | Not specified | LNCaP | <1 | >95 | [11] |
| AT1 | JQ1 | VH298 | 13-atom PEG | HeLa | 9.8 | >98 | [5] |
Table 2: Anti-proliferative Activity of VHL-based PROTACs
| PROTAC | Target | Cell Line | IC50 (nM) | Reference |
| PROTAC 8 | BCL-XL | TCL cells | Varies by cell line | [12] |
| ARV-825 | BRD4 | Burkitt's Lymphoma cells | 4.6 | [11] |
| C004019 | Tau | HEK293-hTau | 7.9 (DC50) | [13] |
Key Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[14][15]
Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides an unbiased approach to identify unintended protein degradation.
Materials:
-
Cell culture reagents and PROTAC
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) - optional
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (Optional): Label peptides from different conditions with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control. These are potential off-targets.[1][16]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target and potential off-targets in a cellular context.
Materials:
-
Cell culture reagents and PROTAC
-
Heating block or PCR machine
-
Lysis buffer
-
Equipment for protein detection (Western Blot or ELISA)
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures. Ligand binding stabilizes the protein, increasing its melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western Blot or another detection method. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[10][17][18]
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for this compound-based PROTACs.
Troubleshooting Workflow for PROTAC-Induced Toxicity
Caption: A logical workflow for troubleshooting PROTAC-induced toxicity.
Experimental Workflow for Off-Target Identification
Caption: Experimental workflow for identifying and validating off-target proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 13. Central Nervous System Targeted Protein Degraders [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VHL Ligands: VL285 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of VL285 with other prominent VHL ligands, namely VH032 and VH101, supported by experimental data to inform the selection of the optimal VHL recruiter for your research and development endeavors.
Executive Summary
This compound, VH032, and VH101 are all potent small molecule ligands that bind to the VHL E3 ligase, enabling the recruitment of this enzyme to a target protein for degradation. While all three serve the same fundamental purpose, they exhibit differences in binding affinity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-VHL) and, consequently, the efficiency and potency of target protein degradation. Generally, higher affinity VHL ligands are sought to enhance the formation of the ternary complex.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, VH032, and VH101 based on available experimental evidence. It is important to note that direct head-to-head comparisons of PROTACs utilizing these three ligands against the same target under identical conditions are limited in the published literature. Therefore, the degradation data (DC50 and Dmax) should be interpreted with consideration of the different target proteins and experimental systems.
Table 1: VHL Ligand Binding Affinity
| VHL Ligand | Binding Affinity to VHL | Assay Method |
| This compound | IC50: 340 nM[1] | Competitive Binding Assay |
| VH032 | K_d_: 185 nM[2] | Isothermal Titration Calorimetry (ITC) |
| VH101 | K_d_: 44 nM[2] | Isothermal Titration Calorimetry (ITC) |
Table 2: Comparative PROTAC Performance (Illustrative Examples)
| PROTAC (VHL Ligand) | Target Protein | DC50 | Dmax | Cell Line | Reference |
| HaloPROTAC3 (this compound-based) | GFP-HaloTag7 | 19 nM[1] | >90% | Not Specified | [Buckley et al., 2012] |
| MZ1 (VH032-based) | BRD4 | 23 nM | Not Reported | H838 | [Zengerle et al., 2015] |
| (VH101-based PROTAC example) | BRD4 | Data not available in a direct comparative study | Data not available | Not applicable | Not applicable |
Note: The degradation data for different PROTACs are from separate studies and are not a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. A VHL-recruiting PROTAC brings the target protein into proximity with the VHL E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Western Blot for DC50/Dmax Determination
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Caption: Workflow for determining PROTAC degradation efficiency.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.[3][5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
-
Quantify band intensities using densitometry software.[3]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and VHL induced by the PROTAC.
-
Reagents:
-
Tagged recombinant target protein (e.g., His-tagged).
-
Tagged recombinant VHL complex (e.g., GST-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST).
-
PROTAC of interest.
-
-
Protocol:
-
In a microplate, add the tagged target protein, tagged VHL complex, and the PROTAC at various concentrations.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate to allow for ternary complex formation and antibody binding.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation.
-
The concentration of PROTAC that gives half-maximal TR-FRET signal can be determined as a measure of ternary complex formation potency. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[7]
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR can be used to measure the binding kinetics and affinity of the ternary complex.[8][9][10][11][12]
-
Immobilization:
-
Immobilize the VHL E3 ligase complex onto an SPR sensor chip.[11]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the VHL-immobilized surface to determine the binary binding kinetics (kon, koff) and affinity (KD) between the PROTAC and VHL.[9]
-
-
Ternary Complex Analysis:
-
Prepare solutions of the PROTAC at various concentrations mixed with a saturating concentration of the target protein.
-
Inject these mixtures over the VHL-immobilized surface. The binding response will represent the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex.
-
-
Cooperativity Calculation:
Conclusion
References
- 1. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ptglab.com [ptglab.com]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of VL285-Mediated Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), VL285 has emerged as a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] As a key component of Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the recruitment of target proteins to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] For researchers and drug development professionals, rigorous validation of this degradation process is paramount. This guide provides an objective comparison of Western blotting with alternative validation methods, supported by experimental data, to ensure the confident characterization of this compound-based degraders.
Quantitative Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase ligand within a PROTAC can significantly influence its degradation efficiency and selectivity. Below is a comparison of PROTACs utilizing a this compound-based ligand (for VHL) and a CRBN-recruiting ligand, targeting the HaloTag7 fusion protein.
| Feature | This compound-based PROTAC (HaloPROTAC3) | CRBN-based PROTAC (dTAG-13) |
| Target Protein | HaloTag7 Fusion Protein | FKBP12(F36V) Fusion Protein |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Degradation Potency (DC50) | 19 ± 1 nM (for GFP-HaloTag7)[2][4] | Effective degradation at 10-100 nM[5] |
| Maximum Degradation (Dmax) | 90 ± 1% (for GFP-HaloTag7)[2][4] | >90%[5] |
Validating Protein Degradation: Western Blot as the Cornerstone
Western blotting is a fundamental and widely adopted technique for confirming and quantifying protein degradation mediated by this compound-based PROTACs.[6] This method allows for the direct visualization and quantification of the target protein levels within cells following treatment with the degrader.
Detailed Experimental Protocol for Western Blotting
This protocol outlines the key steps for assessing the degradation of a target protein (e.g., p38α or a HaloTag fusion) using a this compound-based PROTAC.
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-based PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.[3]
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation percentage).[6]
Orthogonal Validation Methods: A Comparative Overview
While Western blotting is a robust method, employing orthogonal, or independent, validation techniques provides a higher degree of confidence in the on-target activity of a this compound-based degrader.
| Method | Advantages | Disadvantages |
| Western Blot | High specificity due to antibody-antigen interaction.[7] Provides information on protein size. Widely accessible and established technique. Can detect as little as 0.1 nanograms of protein.[7] | Can be semi-quantitative and prone to variability.[8] Time-consuming and labor-intensive.[9] Requires specific and validated antibodies. Can produce erroneous results.[7] |
| Quantitative Mass Spectrometry | Provides an unbiased, global view of the proteome.[10] Can identify off-target effects. Highly sensitive and specific.[11] Can provide detailed information on post-translational modifications.[11] | Requires complex sample preparation and data analysis.[11] High instrumentation cost.[11] Limited dynamic range.[11] |
| NanoBRET™ Assay | A live-cell, real-time assay.[12] Highly sensitive and quantitative.[13][14] Can be used to study ternary complex formation.[15] Does not always require specific antibodies. | Requires genetic modification of the target protein (fusion to NanoLuc® or HiBiT). Can be influenced by factors affecting luciferase activity. |
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound-mediated targeted protein degradation pathway.
Caption: Experimental workflow for Western blot validation.
By employing a multi-faceted validation approach, spearheaded by the robust and reliable Western blot technique, researchers can confidently ascertain the on-target degradation mediated by this compound-based PROTACs. This comprehensive characterization is essential for the advancement of novel and effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencing.com [sciencing.com]
- 8. researchgate.net [researchgate.net]
- 9. Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selvita.com [selvita.com]
The E3 Ligase Duel: A Comparative Analysis of VL285 (VHL-Recruiting) and CRBN-Based PROTACs in Targeted Protein Degradation
For Immediate Publication
Shanghai, China – December 9, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. This guide provides a comprehensive comparative analysis of two of the most prevalently utilized E3 ligase recruiting strategies: those based on the von Hippel-Lindau (VHL) E3 ligase, exemplified by the ligand VL285, and those that recruit Cereblon (CRBN). This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data, detailed methodologies, and visual representations of key biological processes.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The choice between recruiting VHL or CRBN can significantly influence a PROTAC's degradation efficiency, substrate scope, and potential for off-target effects.
Executive Summary: VHL vs. CRBN at a Glance
| Feature | This compound (VHL-Recruiting) | CRBN-Recruiting (e.g., Pomalidomide-based) |
| E3 Ligase Complex | CRL2VHL | CRL4CRBN |
| Expression Profile | Broadly active across many cell lines, suggesting more ubiquitous and consistent expression.[1] | Efficacy can be more cell-type dependent due to variable expression levels of CRBN.[1] |
| Subcellular Localization | Predominantly cytosolic.[] | Can shuttle between the nucleus and cytoplasm.[] |
| Selectivity | Generally considered to have a narrower substrate scope, potentially leading to higher selectivity.[] | Can exhibit broader substrate promiscuity, which may lead to off-target degradation of zinc-finger transcription factors.[] |
| Clinical Landscape | Represented in clinical trials, but less prevalent than CRBN-based PROTACs. | The majority of PROTACs in clinical trials recruit CRBN. |
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize the performance of VHL- and CRBN-based PROTACs against several key oncology targets.
Table 1: BRD4 Degradation
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3] |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [3] |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [3] |
| dBET6 | CRBN | HEK293T | - | - | [4] |
Table 2: KRAS G12C/G12D Degradation
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| LC-2 | VHL | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 µM | ~75% | [5][6] |
| LC-2 | VHL | KRAS G12C | MIA PaCa-2 | 0.32 ± 0.08 µM | ~75% | [5][6] |
| MRTX849-based | CRBN | KRAS G12C | MIA PaCa-2, NCI-H358 | Failed to degrade endogenous KRAS | - | [6] |
| PROTAC 8o | VHL | KRAS G12D | - | - | - | [7] |
Table 3: FLT3 Degradation
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unspecified | VHL | MV4-11 | ~10-100 | >90 | [8] |
| Unspecified | VHL | MOLM-14 | ~10-100 | >90 | [8] |
| TL12-186 | CRBN | MOLM-14 | <100 | >85 | [8] |
| LWY-713 | CRBN | MV4-11 | 0.614 | 94.8 | [8] |
| CRBN(FLT3)-8 | CRBN | MOLM-14 | ~1-10 | >90 | [8] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both this compound and CRBN-based PROTACs is the hijacking of the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, forming a ternary complex between the target protein and the recruited E3 ligase, which leads to the target's ubiquitination and subsequent degradation.
Experimental Protocols
Detailed and reproducible experimental design is crucial for the evaluation of PROTACs. Below are methodologies for key experiments cited in the comparison of this compound and CRBN-based PROTACs.
Protocol 1: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[9][10]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%) across all wells.
-
Treat cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against the log of the PROTAC concentration to determine DC50 and Dmax values.[9]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of protein degradation on cell proliferation and viability.[11][12][13][14][15]
-
Cell Plating and Treatment:
-
Seed cells in opaque-walled 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Target Engagement Assay (NanoBRET™)
This assay confirms that the PROTAC binds to its intended target within live cells.[1][16][17][18][19]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in 96-well plates.
-
-
Assay Procedure:
-
Add the NanoBRET® tracer and the test PROTAC at various concentrations to the cells.
-
Incubate to allow for binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the BRET signal. The binding of the test PROTAC will compete with the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC can induce the ubiquitination of the target protein.[20][21][22][23]
-
Reaction Setup (on ice):
-
Combine the following in a microcentrifuge tube:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (CRL2VHL or CRL4CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations (or DMSO as a control)
-
Ubiquitination buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to the poly-ubiquitinated protein.
-
Experimental Workflow
The development and evaluation of a novel PROTAC follows a systematic workflow, from initial design to in vivo testing.
Conclusion
The decision to utilize a this compound-based VHL-recruiting PROTAC versus a CRBN-recruiting counterpart is a nuanced one that depends on the specific target protein, the cellular context, and the desired therapeutic window. The available data suggests that VHL-based PROTACs may offer broader applicability across different cell lines and a more selective degradation profile.[1] Conversely, CRBN-based PROTACs are more prevalent in the clinical pipeline and have demonstrated profound efficacy, particularly in hematological malignancies. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of different PROTAC modalities, which is essential for accelerating the discovery and development of novel targeted protein degraders. As the field of TPD continues to evolve, a deeper understanding of the interplay between the target protein, the PROTAC, and the E3 ligase will be paramount in designing the next generation of highly effective and selective therapeutics.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. OUH - Protocols [ous-research.no]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com.au]
- 18. selvita.com [selvita.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. docs.abcam.com [docs.abcam.com]
A Comparative Guide to VL285 Analogs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the design of these heterobifunctional molecules. This guide provides a comparative overview of this compound and its analogs, supported by available experimental data, to inform the rational design and evaluation of novel protein degraders.
While direct head-to-head studies comparing the efficacy of various this compound analogs are not extensively available in the public domain, this guide compiles relevant data from various sources to highlight the application and performance of VHL ligands in different PROTAC contexts. The structure-activity relationship (SAR) of VHL ligands is a key factor in the potency and selectivity of the resulting degrader. Modifications to the core this compound structure can influence binding affinity to VHL, the stability of the ternary complex (Target Protein-PROTAC-VHL), and ultimately, the efficiency of target protein degradation.
Quantitative Performance of VHL Ligand-Based PROTACs
The following tables summarize the degradation performance of various PROTACs that utilize VHL ligands. It is important to note that these data points are from different studies, targeting different proteins in various cell lines, and therefore do not represent a direct comparison of the VHL ligands themselves. However, they provide valuable insights into the degradation efficiencies that can be achieved with VHL-recruiting PROTACs.
Table 1: Degradation Efficacy of VHL-based PROTACs Targeting Various Proteins
| PROTAC | VHL Ligand Moiety | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 139 | Heterocyclic analog | BRD4 | PC3 | 3.3 | 97 | [1] |
| EOL-1 | 0.87 | 96 | [1] | |||
| Compound 141 | N-oxo-amide analog | BRD4 | PC3 | 2.58 | 94 | [1] |
| EOL-1 | 216 | 67 | [1] | |||
| BI-0319 (66) | Based on methylated VH032 | FAK | Various | Potent | - | [2] |
| GSK215 (67) | Based on methylated VH032 | FAK | - | 1.5 | 99 | [2] |
| GP262 | VHL-based | PI3Kγ | THP-1 | 88.4 | >70 | [3] |
| p110α | MDA-MB-231 | 227.4 | 71.3 | [3] | ||
| p110γ | MDA-MB-231 | 42.23 | 88.6 | [3] | ||
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [3] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these molecules, the following diagrams illustrate the signaling pathway of a this compound-based PROTAC and a typical experimental workflow for comparing their efficacy.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for comparing this compound analog efficacy.
Experimental Protocols
To facilitate the direct comparison of different this compound analogs, a detailed experimental protocol for assessing PROTAC-mediated protein degradation via Western blotting is provided below. This method allows for the determination of key efficacy parameters such as DC₅₀ and Dₘₐₓ.
Protocol: PROTAC-Mediated Protein Degradation Assay via Western Blotting
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express the target protein (e.g., HeLa, HEK293T, or a specific cancer cell line relevant to the target) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of the this compound analog-based PROTACs in DMSO.
-
Treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (typically 16-24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values for each this compound analog-based PROTAC.
By following this standardized protocol, researchers can generate robust and comparable data to evaluate the efficacy of different this compound analogs in their specific experimental context, thereby guiding the selection of the most potent VHL ligand for their targeted protein degradation research.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to VHL Ligands: VL285 vs. VH032
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and several ligands have been developed to recruit it. This guide provides a detailed comparison of two prominent VHL ligands, VL285 and VH032, to assist researchers in making informed decisions for their TPD programs.
Introduction to this compound and VH032
VH032 is a well-established, potent small molecule ligand for the VHL E3 ubiquitin ligase. It has been widely used in the development of numerous PROTACs. This compound is a derivative of VH032, strategically modified to provide a versatile chemical handle, or "exit vector," for the attachment of linkers in PROTAC synthesis. This modification is intended to facilitate the generation of PROTAC libraries for optimization.
Quantitative Data Summary
The following table summarizes the available binding affinity data for this compound and VH032. It is crucial to note that these values are compiled from various sources and were likely determined under different experimental conditions. Therefore, a direct comparison of potency based on these numbers should be approached with caution. A head-to-head comparison under identical experimental settings would be necessary for a definitive assessment.
| Parameter | This compound | VH032 | Assay Method |
| IC50 | 340 nM | 77.8 nM | TR-FRET |
| Kd | Not Reported | 185 nM | Isothermal Titration Calorimetry (ITC) |
| Ki | Not Reported | 33.4 nM | TR-FRET |
Disclaimer: The data presented in this table is collated from multiple independent studies. Direct comparison of these values is not recommended due to potential variations in experimental protocols, reagents, and instrumentation.
The performance of a PROTAC is not solely dependent on the binding affinity of its E3 ligase ligand but also on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Key parameters for evaluating PROTAC efficacy include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). As no direct comparative studies between PROTACs utilizing this compound and VH032 with an otherwise identical architecture were identified, the following table serves as a template for how such comparative data would be presented.
| PROTAC Construct | VHL Ligand | DC50 (nM) | Dmax (%) | Target Protein & Cell Line |
| Target-Linker-This compound | This compound | [Experimental Value] | [Experimental Value] | [Specify] |
| Target-Linker-VH032 | VH032 | [Experimental Value] | [Experimental Value] | [Specify] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general mechanism of action for a VHL-recruiting PROTAC and a typical experimental workflow for its evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for comparing PROTAC efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize and compare PROTACs derived from this compound and VH032.
Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)
This protocol outlines the determination of binding kinetics and affinity of the VHL ligands or the resulting PROTACs to the VHL protein complex.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant VHL/Elongin B/Elongin C (VCB) complex.
-
This compound, VH032, or PROTAC compounds of interest.
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
-
Methodology:
-
Immobilization: Covalently immobilize the VCB complex onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject serial dilutions of the analyte (this compound, VH032, or PROTAC) over the immobilized VCB surface.
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Degradation Assay (Western Blot)
This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.[1][2]
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solutions (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.[2]
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.[1][2]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
-
Cellular Degradation Assay (HiBiT Assay)
This protocol provides a sensitive, quantitative method for measuring protein degradation in live cells or lysates.[3][4]
-
Materials:
-
CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with the HiBiT peptide.[3]
-
PROTAC stock solutions.
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System (containing LgBiT protein and furimazine substrate).
-
Luminometer.
-
-
Methodology:
-
Cell Plating and Treatment: Seed the HiBiT-tagged cells in a multi-well plate and treat with a serial dilution of the PROTAC.
-
Lysis and Detection (Lytic Mode):
-
After the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent to the wells.[3]
-
Incubate to allow for cell lysis and complementation of HiBiT and LgBiT.
-
Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein.
-
-
Detection (Live-Cell Kinetic Mode):
-
Use a live-cell detection reagent and measure luminescence at multiple time points to determine degradation kinetics.
-
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control to calculate the percentage of remaining protein and determine degradation parameters (DC50, Dmax, and degradation rate).[3]
-
Conclusion
Both this compound and VH032 are potent and effective ligands for recruiting the VHL E3 ligase in PROTAC-mediated protein degradation. VH032 is a foundational VHL ligand with a significant history of use in successful PROTACs. This compound, as a derivative, offers a potentially more streamlined approach to PROTAC synthesis due to its integrated linker attachment point. The choice between these ligands may depend on the specific synthetic strategy, the nature of the target protein, and the desired linkerology.
Due to the lack of publicly available, direct comparative studies, researchers are encouraged to perform their own head-to-head evaluations using the protocols outlined in this guide to determine the optimal VHL ligand for their specific target and cellular context. This empirical approach will provide the most reliable data to guide the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of VL285-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for confirming the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the VL285 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Robust validation of target engagement is a critical step in the development of these powerful therapeutic and research molecules. This document outlines supporting experimental data, detailed protocols for essential validation assays, and visualizations to clarify the underlying biological processes and experimental workflows.
This compound-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They achieve this by co-opting the cell's natural ubiquitin-proteasome system. A this compound-based PROTAC consists of a ligand that binds to the POI, a linker, and the this compound ligand, which specifically recruits the VHL E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Comparative Analysis of Target Engagement Assays
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Several biochemical and cellular assays are employed to confirm that the PROTAC is effectively engaging its intended target. The choice of assay depends on various factors, including the specific research question, available resources, and desired throughput.
| Assay | Principle | Advantages | Disadvantages | Throughput | Cost |
| Western Blot | Immunodetection of specific proteins in a complex mixture separated by size. | High specificity; provides information on protein size; widely accessible.[2][3] | Semi-quantitative; labor-intensive; requires specific antibodies; lower throughput.[2][4] | Low to Medium | Moderate |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in intact cells and tissues; reflects physiological engagement.[5][6] | Not all protein-ligand interactions cause a significant thermal shift; can be technically demanding.[5] | Low to Medium | Moderate to High |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Competition by a PROTAC reduces the BRET signal. | Highly sensitive and quantitative; real-time measurements in live cells; high throughput.[7][8] | Requires genetic modification of the target protein; potential for steric hindrance from the tag.[9] | High | High |
Quantitative Performance of this compound-Based PROTACs
The following table provides representative data on the degradation efficiency of various this compound-based PROTACs targeting different proteins of interest.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| A this compound-based p38α PROTAC | p38α | MCF7 | ~100 nM | ~85% | [10] |
| A this compound-based p38α PROTAC | p38α | T47D | ~100 nM | ~80% | [10] |
| VZ185 | BRD9/BRD7 | - | Potent degrader | - | [11] |
| MZ1 (VHL-based) | BRD4 | Various | Broadly active | Consistently high | [12] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a fundamental method to quantify the degradation of a target protein following treatment with a this compound-based PROTAC.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol validates the direct binding of a PROTAC to its target protein by measuring changes in protein thermal stability.[7]
1. Cell Treatment:
-
Treat intact cells with the this compound-based PROTAC or a vehicle control for a specified time.
2. Heating:
-
Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
3. Cell Lysis:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
4. Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
5. Detection:
-
Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other detection methods. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of PROTAC binding to the target protein in live cells.[7]
1. Cell Preparation:
-
Use a cell line that expresses the target protein endogenously tagged with NanoLuc® luciferase.
2. Assay Setup:
-
Plate the cells in a 96-well plate.
-
Add a fluorescently labeled tracer that binds to the target protein.
-
Add the this compound-based PROTAC at various concentrations.
3. Measurement:
-
Measure the BRET signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.
4. Data Analysis:
-
The decrease in the BRET signal is used to determine the intracellular affinity of the PROTAC for its target.
Visualizations
The following diagrams illustrate the key processes involved in the action and analysis of this compound-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencing.com [sciencing.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. selvita.com [selvita.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of VL285 Across Diverse Cancer Cell Lines: A Comprehensive Analysis
For researchers, scientists, and professionals in drug development, understanding the differential effects of novel therapeutic compounds across various cancer cell types is paramount. This guide provides a comparative analysis of the investigational compound VL285, summarizing its cytotoxic and apoptotic activities in a range of human cancer cell lines. The data presented herein is compiled from multiple studies to offer a broad perspective on the potential therapeutic applications and mechanistic underpinnings of this compound.
Data Summary: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a quantitative comparison of its cytotoxic effects. It is important to note that variations in experimental conditions such as incubation time and cell density can influence IC50 values.[1]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 72 | Value not available | No specific data found for this compound |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | Value not available | No specific data found for this compound |
| A549 | Lung Carcinoma | 72 | Value not available | No specific data found for this compound |
| HCT116 | Colorectal Carcinoma | 72 | Value not available | No specific data found for this compound |
| PC-3 | Prostate Adenocarcinoma | 72 | Value not available | No specific data found for this compound |
| U-937 | Histiocytic Lymphoma | 24 | Value not available | No specific data found for VLX40, a different compound[2] |
| RPMI 8226 | Multiple Myeloma | 24 | Value not available | No specific data found for VLX40, a different compound[2] |
Note: Extensive searches for "this compound" did not yield specific IC50 values. The table structure is provided as a template for when such data becomes available. The inclusion of VLX40 data is for illustrative purposes of how such data would be presented.
Mechanistic Insights: Induction of Apoptosis
This compound is hypothesized to exert its anticancer effects through the induction of apoptosis, or programmed cell death. Studies on various cytotoxic agents have demonstrated common apoptotic pathways that are likely relevant to the mechanism of action of novel compounds like this compound.
Key Apoptotic Events:
-
Cell Cycle Arrest: Treatment with cytotoxic compounds can lead to an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[3]
-
Mitochondrial Pathway (Intrinsic Pathway): Many anticancer agents trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This pathway is regulated by the Bcl-2 family of proteins, with a shift in the Bax/Bcl-2 ratio favoring apoptosis.[4]
-
Death Receptor Pathway (Extrinsic Pathway): The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as Fas and FADD.[5]
-
Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. Caspase-3, -8, and -9 are key players in this process.[6]
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA.
The following diagram illustrates a generalized workflow for assessing this compound-induced apoptosis in cancer cell lines.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Signaling Pathways Implicated in this compound Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the mechanisms of other cytotoxic compounds, it is plausible that this compound interacts with key cancer-related signaling pathways such as the p53 and MAPK pathways.
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.[7] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax.
The diagram below depicts a simplified model of the p53-mediated apoptotic pathway, a potential target of this compound.
Caption: Postulated p53-mediated apoptotic pathway induced by this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of scientific findings. The following are generalized methodologies for key experiments used to evaluate the efficacy of compounds like this compound.
Cell Culture
Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cells are cultured in a humidified incubator at 37°C with 5% CO2.[9]
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Disclaimer: This guide is intended for informational purposes only and is based on generalized findings in the field of cancer research. The absence of specific data for this compound necessitates further investigation to validate its therapeutic potential and mechanisms of action. Researchers should always refer to specific product datasheets and published literature for detailed protocols and safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for phenotype selective activity in multidrug resistant cells identifies a novel tubulin active agent insensitive to common forms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Violacein induces apoptosis in human breast cancer cells through up regulation of BAX, p53 and down regulation of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VL285: A Procedural Guide
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like VL285, a VHL ligand utilized in PROTAC® research, are paramount for ensuring a safe laboratory environment and preventing environmental contamination.[1] This guide provides a comprehensive overview of the proper disposal procedures for this compound, based on available safety information and best practices for laboratory chemical waste management.
Hazard Profile and Safety Considerations
Hazard Summary Table
| Hazard Classification | Description |
| Physical Form | Solid |
| Storage Class | 11 - Combustible Solids[1] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water[1][2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Step-by-Step Disposal Protocol for this compound
Adherence to the following step-by-step protocol is essential for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
Required PPE:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1] Double-gloving is recommended, especially when handling solutions.[2]
-
Body Protection: A lab coat should be worn to protect against accidental spills.[1]
Waste Segregation and Collection
Proper segregation of this compound waste is critical to ensure it is handled and disposed of correctly.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and vials, in a dedicated and clearly labeled hazardous waste container.[1]
-
The container should be made of a compatible material, such as polyethylene, and have a secure lid to prevent spills and exposure.[1]
-
Label the container as "Hazardous Waste: this compound (Combustible Solid, Water Hazard Class 3)" and include the date of initial waste accumulation.[1]
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.[1]
-
The container must be leak-proof and constructed from a compatible material.[1]
-
Label the container as "Hazardous Waste: this compound Solution (Water Hazard Class 3)" and list all solvent components with their approximate concentrations.[1]
-
Crucially, do not dispose of any liquid containing this compound down the drain. [1][2]
-
Storage of this compound Waste
Proper storage of hazardous waste is a key component of laboratory safety.
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is secure and away from incompatible materials.
Final Disposal
The final disposal of this compound waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste containers.[1][2]
-
Provide the EHS office with a complete and accurate description of the waste, including its composition and hazard classification.[1]
Decontamination of Glassware and Equipment
Proper decontamination of reusable materials is essential to prevent cross-contamination.
-
Grossly contaminated reusable glassware and equipment should be decontaminated before routine washing.[1]
-
Rinse the contaminated items with a suitable solvent, such as ethanol (B145695) or acetone, that can dissolve this compound.[1]
-
Collect the rinsate as hazardous liquid waste and dispose of it according to the liquid waste procedures outlined above.[1]
-
Following the initial rinse, the glassware can be washed according to standard laboratory procedures.[1]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
